8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-5-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQVISKIZXMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674310 | |
| Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-36-4 | |
| Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride, a key building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. This document outlines the strategic synthesis, including the preparation of key intermediates, the core cyclization reaction, and the final salt formation, with a focus on the underlying chemical principles and practical experimental guidance.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that begins with the preparation of a substituted pyridine precursor, followed by the construction of the fused imidazole ring, and concludes with the formation of the hydrochloride salt. The overall strategy is designed to ensure high purity and yield, critical for applications in pharmaceutical research and development.
The synthetic pathway can be broken down into three main stages:
-
Stage 1: Synthesis of the Key Intermediate: Preparation of 2-amino-3-bromo-6-methylpyridine.
-
Stage 2: Cyclocondensation Reaction: Formation of the 8-Bromo-5-methylimidazo[1,2-a]pyridine core.
-
Stage 3: Hydrochloride Salt Formation: Conversion of the free base to the final hydrochloride salt.
This approach allows for the controlled introduction of the desired substituents onto the pyridine ring prior to the formation of the bicyclic system, ensuring regiochemical integrity.
Synthesis of the Key Intermediate: 2-Amino-3-bromo-6-methylpyridine
The synthesis of the target molecule begins with the selective bromination of 2-amino-6-methylpyridine. This electrophilic aromatic substitution reaction is directed by the activating amino group.
Reaction Principle and Mechanistic Insight
The bromination of 2-amino-6-methylpyridine is a classic example of electrophilic aromatic substitution on a pyridine ring. The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 3-position is targeted for bromination. Precise control of reaction conditions is essential to achieve high yields and purity of the desired 3-bromo isomer.[1]
Detailed Experimental Protocol
Materials:
-
2-amino-6-methylpyridine
-
Bromine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 2-amino-6-methylpyridine.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of bromine in hydrobromic acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Slowly add a solution of sodium nitrite in water, again keeping the temperature below 5 °C.
-
After stirring for an additional 30 minutes, basify the reaction mixture with a cold solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-amino-3-bromo-6-methylpyridine.[2]
Core Synthesis: Cyclocondensation to form 8-Bromo-5-methylimidazo[1,2-a]pyridine
The formation of the imidazo[1,2-a]pyridine ring system is achieved through a cyclocondensation reaction between the prepared 2-amino-3-bromo-6-methylpyridine and a suitable C2 synthon, typically a bromoacetaldehyde equivalent. This reaction is a variation of the well-established Tschitschibabin imidazo[1,2-a]pyridine synthesis.
Reaction Principle and Mechanistic Insight
The Tschitschibabin reaction involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloaldehyde (or its acetal precursor), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[3][4] The use of bromoacetaldehyde diethyl acetal is advantageous as it is more stable and easier to handle than bromoacetaldehyde itself. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.
Reaction Workflow:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-amino-3-bromo-6-methylpyridine
-
Bromoacetaldehyde diethyl acetal[5]
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-amino-3-bromo-6-methylpyridine in ethanol, add bromoacetaldehyde diethyl acetal.
-
Add a catalytic amount of concentrated hydrochloric acid to facilitate the in situ hydrolysis of the acetal.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 8-Bromo-5-methylimidazo[1,2-a]pyridine as the free base.
Final Step: Hydrochloride Salt Formation
The final step in the synthesis is the conversion of the free base of 8-Bromo-5-methylimidazo[1,2-a]pyridine to its hydrochloride salt. This is often done to improve the compound's stability, solubility, and handling properties, which are crucial for pharmaceutical applications.[6][7][8]
Reaction Principle
The formation of the hydrochloride salt is a simple acid-base reaction. The basic nitrogen atom of the imidazo[1,2-a]pyridine ring is protonated by hydrochloric acid to form the corresponding ammonium salt.[6]
Detailed Experimental Protocol
Materials:
-
8-Bromo-5-methylimidazo[1,2-a]pyridine (free base)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified 8-Bromo-5-methylimidazo[1,2-a]pyridine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.[9]
Characterization Data
The structural confirmation and purity of the synthesized compounds are determined using various analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-3-bromo-6-methylpyridine | C₆H₇BrN₂ | 187.04 | Pale yellow solid |
| 8-Bromo-5-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 211.06 | Off-white solid |
| This compound | C₈H₈BrClN₂ | 247.52 | White crystalline solid |
Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the presence of the bromine atom and the overall aromatic system.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing further confirmation of the structure.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule, confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Conclusion
The synthesis of this compound is a well-defined process that provides access to a valuable building block for drug discovery and development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this compound in high purity and yield. The strategic approach, involving the initial preparation of a key substituted pyridine intermediate followed by the construction of the fused imidazole ring, ensures the desired regiochemistry and provides a solid foundation for further chemical explorations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Foreword: The Privileged Scaffold and the Quest for Specificity
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure."[1][2][3] This designation is not bestowed lightly; it signifies a molecular framework that consistently demonstrates a diverse range of biological activities through interactions with multiple, distinct biological targets.[4][5] From enzymatic inhibition to nuanced receptor modulation, this scaffold has given rise to a plethora of therapeutic agents, including marketed drugs such as the hypnotic Zolpidem and the anxiolytic Alpidem.[2][3]
The subject of this guide, 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride, emerges from this rich lineage. While specific, direct research on the mechanism of this exact molecule is not extensively published, its structural congeners provide a robust foundation for predicting its likely biological activities and for designing a rigorous experimental strategy to elucidate its precise mechanism of action. The bromine atom at the 8-position and the methyl group at the 5-position are not mere decorations; they are critical determinants of the molecule's physicochemical properties, influencing its target affinity, selectivity, and pharmacokinetic profile.[6]
This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals. We will first explore the well-established mechanisms of action for the broader imidazo[1,2-a]pyridine class. Subsequently, we will propose a comprehensive, field-proven experimental workflow to systematically investigate and validate the specific mechanism of action for this compound.
Part 1: Established Mechanisms of Action for the Imidazo[1,2-a]pyridine Class
The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the diverse molecular targets it has been shown to modulate. The following sections detail the most prominent and well-characterized mechanisms.
Modulation of GABA-A Receptors
A significant body of research has established imidazo[1,2-a]pyridine derivatives as potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8]
-
Mechanism: These compounds typically act as positive allosteric modulators (PAMs) at the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.[7][9][10] By binding to this site, they enhance the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced neuronal excitability. The functional outcome is often sedation, anxiolysis, or anticonvulsant activity.
-
Subtype Selectivity: The diverse subunit composition of GABA-A receptors (e.g., α1, α2, α3, α5) allows for functional selectivity. Different imidazo[1,2-a]pyridine derivatives have shown preferential affinity for specific α subunits, which can translate into a more desirable therapeutic profile with reduced side effects. For instance, compounds with selectivity for α2/α3 subtypes are sought after for anxiolytic effects with minimal sedation.[10]
The structural similarity of this compound to known GABA-A receptor modulators makes this a primary hypothetical mechanism.
Enzyme Inhibition
Imidazo[1,2-a]pyridines have been identified as inhibitors of various enzymes, a mechanism with broad therapeutic implications, particularly in oncology and infectious diseases.[4]
-
Kinase Inhibition: Several derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For example, novel imidazo[1,2-a]pyrazine derivatives (a related scaffold) have shown inhibitory activity against PI3Kα kinase, a key enzyme in cancer cell growth and survival.[11] Another example is the discovery of imidazo[1,2-a]pyrazin-8-amines as inhibitors of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6).[12]
-
Covalent Inhibition: A recent study highlighted the potential of the imidazo[1,2-a]pyridine scaffold in the design of covalent inhibitors targeting KRAS G12C, a notorious oncogene.[13] This mechanism involves the formation of a permanent covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition.
Anti-infective Mechanisms
The imidazo[1,2-a]pyridine core is also a promising scaffold for the development of novel anti-infective agents.
-
Antitubercular Activity: A significant breakthrough in this area was the identification of imidazo[1,2-a]pyridine inhibitors targeting Mycobacterium tuberculosis QcrB.[14] QcrB is a subunit of the ubiquinol cytochrome c reductase, a critical component of the electron transport chain. Inhibition of this enzyme disrupts cellular respiration and energy production in the bacterium. This class of compounds has shown potency against multidrug-resistant and extensively drug-resistant strains of tuberculosis.[2]
-
Antiviral and Antimicrobial Activity: The broad applicability of this scaffold extends to antiviral and general antimicrobial activities, although the specific mechanisms are often less well-defined and can vary widely.[15][16]
Part 2: A Proposed Experimental Workflow for Elucidating the Mechanism of Action of this compound
The following is a logical, multi-tiered approach to systematically determine the mechanism of action for our lead compound. This workflow is designed to be self-validating, with each stage providing data that informs the next.
Tier 1: Broad Phenotypic Screening and Target Class Identification
The initial step is to perform broad phenotypic screening to identify the compound's primary biological effect. This will guide the subsequent, more focused target identification efforts.
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Line Panel: Utilize a diverse panel of human cell lines representing various tissue types (e.g., neuronal, cancer, immune cells).
-
Assay Readouts: Employ high-content imaging and multiplexed assays to simultaneously measure a range of cellular parameters, including:
-
Cell viability and proliferation (e.g., using CellTiter-Glo®).
-
Apoptosis and necrosis (e.g., Caspase-3/7 activity, Annexin V/PI staining).
-
Cell cycle progression (e.g., DNA content analysis by flow cytometry).
-
Morphological changes.
-
-
Data Analysis: Analyze the resulting phenotypic profiles to cluster the compound with reference compounds of known mechanisms. For instance, a profile showing cell cycle arrest might suggest a kinase inhibitor, while broad cytotoxicity could indicate disruption of a fundamental cellular process.
Tier 2: Target Identification and Validation
Based on the phenotypic screening results, we can now employ more specific methods to identify the direct molecular target(s).
Workflow for Target Identification
Caption: Workflow for target identification of this compound.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
-
Preparation: Prepare rat brain homogenates, which are a rich source of various GABA-A receptor subtypes.[17]
-
Assay: Perform a competitive binding assay using a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-flunitrazepam.
-
Incubation: Incubate the brain homogenates with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
Experimental Protocol: Two-Electrode Voltage Clamp Electrophysiology
-
System: Use Xenopus oocytes expressing specific recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2).
-
Measurement: Clamp the oocytes at a holding potential of -70 mV and apply GABA to elicit an inward chloride current.
-
Modulation: Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-gated current. An increase in current amplitude would confirm positive allosteric modulation.
Tier 3: Pathway Analysis and Downstream Effects
Once a primary target is validated, the next step is to understand the downstream consequences of its modulation.
Signaling Pathway for GABA-A Receptor Modulation
Caption: Putative signaling pathway for GABA-A receptor modulation.
Experimental Protocol: Western Blotting for Downstream Signaling
If the target is a kinase, for example, Western blotting can be used to assess the phosphorylation status of its known substrates.
-
Cell Treatment: Treat relevant cells with this compound at various concentrations and time points.
-
Lysate Preparation: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream target protein.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
Part 3: Data Presentation and Summary
For clarity and comparative analysis, quantitative data should be summarized in a tabular format.
Table 1: Hypothetical Biological Activity Profile
| Assay Type | Target/Cell Line | Readout | Result (IC50/EC50) |
| Radioligand Binding | GABA-A (α1β2γ2) | Ki | 50 nM |
| Radioligand Binding | GABA-A (α2β2γ2) | Ki | 25 nM |
| Electrophysiology | GABA-A (α2β2γ2) | EC50 (GABA shift) | 30 nM |
| Cell Viability | PC-3 (Prostate Cancer) | IC50 | > 10 µM |
| Kinase Inhibition | PI3Kα | IC50 | > 10 µM |
Conclusion
This compound belongs to a class of compounds with a rich history of therapeutic relevance. Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, the most probable mechanisms of action involve modulation of GABA-A receptors or inhibition of specific enzymes. The proposed experimental workflow provides a robust and systematic approach to definitively elucidate its molecular mechanism. This endeavor is not merely academic; it is a critical step in the journey of transforming a promising chemical entity into a potential therapeutic agent. The insights gained will be invaluable for optimizing its properties, ensuring its safety, and ultimately, realizing its full therapeutic potential.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 15. bio-conferences.org [bio-conferences.org]
- 16. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Crystal structure of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
An In-Depth Technical Guide to the Crystal Structure of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis, characterization, and single-crystal X-ray structure of this compound (C₈H₈BrClN₂). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the precise three-dimensional architecture and intermolecular interactions of derivatives like the title compound is paramount for structure-based drug design and the development of novel therapeutics. This document details the synthetic route, methodologies for physicochemical characterization, and a thorough analysis of the crystal structure, offering field-proven insights into the experimental choices and interpretation of results.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a cornerstone in modern drug discovery.[4][5] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological and pharmacokinetic properties. Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) validate the therapeutic potential of this scaffold.[2][3] The broad range of biological activities associated with these compounds—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—stems from their ability to effectively interact with various biological targets.[1][4]
The title compound, this compound, is a specific derivative of interest. The introduction of a bromine atom at the 8-position significantly alters the electronic properties of the ring system and provides a handle for further synthetic modifications, such as cross-coupling reactions.[6][7] The methyl group at the 5-position introduces steric bulk, influencing molecular packing and receptor binding.[6] The formation of a hydrochloride salt is a strategic choice to enhance aqueous solubility and improve crystalline properties, which is crucial for both pharmaceutical formulation and obtaining high-quality single crystals for X-ray diffraction analysis.[6]
Synthesis and Single-Crystal Growth
Rationale for Synthetic Strategy
The synthesis of the imidazo[1,2-a]pyridine core is most reliably achieved through the classical condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[5] This method is robust, high-yielding, and tolerates a wide variety of functional groups. For the title compound, this involves the reaction of 3-bromo-6-methylpyridin-2-amine with chloroacetaldehyde. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-bromo-6-methylpyridin-2-amine (1.0 eq) in anhydrous ethanol (15 mL/mmol) in a round-bottom flask, add a 50% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo.
-
Salt Formation: Dilute the residue with diethyl ether (20 mL/mmol) and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
Experimental Protocol: Crystallization for X-ray Diffraction
The growth of a high-quality single crystal is the most critical and often challenging step for crystallographic analysis. The chosen protocol must allow for slow molecular ordering into a well-defined lattice. Vapor diffusion is a superior technique for this purpose.
-
Solvent Selection: Screen various solvent systems to find conditions where the compound is sparingly soluble. A common and effective system for hydrochloride salts is a polar solvent like methanol or ethanol paired with a less polar anti-solvent like diethyl ether or ethyl acetate.
-
Sample Preparation: Prepare a saturated solution of the compound in a minimal amount of methanol in a small vial (e.g., 2 mL).
-
Vapor Diffusion Setup: Place this open vial inside a larger, sealed chamber (e.g., a 20 mL scintillation vial or a small beaker sealed with parafilm) containing a reservoir of the anti-solvent (e.g., 2-3 mL of diethyl ether).
-
Crystal Growth: The vapor of the more volatile anti-solvent will slowly diffuse into the saturated solution, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals over several days at room temperature.
-
Harvesting: Once crystals of suitable size and quality (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.
Figure 1: General workflow for the synthesis and crystallization of the title compound.
Physicochemical and Spectroscopic Characterization
Prior to crystallographic analysis, the bulk material must be characterized to confirm its identity and purity.
| Property | Description | Value / Expected Data |
| Molecular Formula | The elemental composition of the molecule. | C₈H₇BrN₂ · HCl[6] |
| Molecular Weight | The mass of one mole of the substance. | 247.52 g/mol [6] |
| CAS Number | Chemical Abstracts Service registry number. | 957120-36-4[6] |
| ¹H NMR | Provides information on the proton environment. | Expected aromatic signals for the fused ring system and a singlet for the methyl group. |
| ¹³C NMR | Provides information on the carbon skeleton. | Expected signals for all 8 unique carbon atoms in the molecule. |
| FTIR (cm⁻¹) | Identifies functional groups. | Expected peaks for C-H (aromatic/aliphatic), C=N, and C=C stretching vibrations.[8] |
| Mass Spec (ESI+) | Confirms molecular weight. | Expected [M+H]⁺ peak for the free base at m/z ~211.06. |
| Thermal Analysis | Determines thermal stability and phase transitions. | DSC/TGA can reveal melting point, decomposition temperature, and solvent loss.[9] |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive, atomic-level information on the three-dimensional structure of a molecule.[10]
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[10] For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[10]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map.[10]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal Structure
While the specific crystallographic data for this exact compound is not publicly deposited, analysis of closely related imidazo[1,2-a]pyridine structures allows for an expert-driven interpretation of the expected results.[6][11]
Molecular Geometry: The fused imidazo[1,2-a]pyridine core is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems.[6] The C-N and C-C bond lengths within the rings will exhibit values intermediate between single and double bonds, confirming electron delocalization. The bromine atom will lie in the plane of the ring system, while the methyl group's hydrogen atoms will be staggered relative to the ring.
Intermolecular Interactions and Crystal Packing: The crystal structure will be stabilized by a network of intermolecular forces.[6]
-
Hydrogen Bonding: The presence of the hydrochloride is critical. The protonated pyridine nitrogen (N1) and the chloride counter-ion are expected to be key players in the hydrogen-bonding network, likely forming N-H···Cl interactions that link adjacent molecules into chains or sheets.[11]
-
Halogen Bonding: The bromine atom at the 8-position may participate in halogen bonding interactions (Br···N or Br···Cl), further stabilizing the crystal lattice.
-
π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the overall packing efficiency.
Implications for Drug Design and Development
The detailed structural information obtained from X-ray crystallography is invaluable for medicinal chemists and drug development professionals.
-
Structure-Activity Relationships (SAR): An X-ray structure reveals the precise binding mode of a ligand in a protein's active site, allowing researchers to rationalize observed SAR and design more potent and selective inhibitors.[12][13]
-
Pharmacophore Modeling: The 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) defines the compound's pharmacophore, which can be used for virtual screening to identify new lead compounds.
-
Physicochemical Property Prediction: Crystal packing and intermolecular interactions provide insights into a compound's physical properties, such as melting point, solubility, and stability. This knowledge is crucial for optimizing the formulation of an active pharmaceutical ingredient (API).
-
Intellectual Property: A solved crystal structure provides a unique and definitive characterization of a novel chemical entity, strengthening patent applications.
Conclusion
This compound represents a strategically designed molecule within a pharmacologically significant class of compounds. Its crystal structure, elucidated through single-crystal X-ray diffraction, provides critical insights into its molecular geometry and the non-covalent interactions that govern its solid-state architecture. The planarity of the fused ring system, coupled with a robust network of hydrogen and halogen bonds dictated by the hydrochloride salt and bromine substituent, defines its crystal packing. This atomic-level understanding is not merely academic; it is a foundational pillar for rational drug design, enabling the development of next-generation therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 957120-36-4 | Benchchem [benchchem.com]
- 7. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Determining the Organic Solvent Solubility of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The solubility of these compounds is a critical physicochemical parameter that profoundly influences their behavior in both biological and synthetic systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the governing principles and provides a detailed, field-proven experimental protocol based on the gold-standard shake-flask method to empower researchers to generate high-quality, reliable data.[3][4]
Introduction: The Significance of Solubility for Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[1][2][5] For any compound in a drug discovery pipeline, solubility is a gatekeeping property.[6] Poor solubility can lead to a host of development challenges, including:
-
Inaccurate Biological Screening: Undissolved compound can lead to underestimated potency in in-vitro assays.
-
Formulation Difficulties: Low solubility complicates the development of oral and parenteral dosage forms.
-
Poor Bioavailability: A drug must be in solution to be absorbed in the gastrointestinal tract.[6]
-
Synthetic & Purification Challenges: Solubility dictates the choice of solvents for reaction media, crystallization, and chromatography.
This guide focuses on this compound, a specific derivative available for research purposes.[7] Understanding its solubility profile in organic solvents is the first step in unlocking its potential for further development.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution in equilibrium with the undissolved solid.[8] The process is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[9][10]
Structural Features of this compound:
-
Imidazo[1,2-a]pyridine core: A fused bicyclic aromatic system, which is largely non-polar but contains two nitrogen atoms that can participate in hydrogen bonding.
-
Bromo and Methyl groups: These substituents increase the lipophilicity (oil/fat-liking nature) of the molecule.
-
Hydrochloride Salt: The molecule is protonated, forming an ionic salt. This dramatically increases its polarity compared to the free base.
The dissolution of this salt in an organic solvent is a balance between two key energetic factors:
-
Lattice Energy: The energy required to break the ionic bonds of the crystal lattice of the salt.
-
Solvation Energy: The energy released when the resulting ions are stabilized by interactions with solvent molecules.
For an organic solvent to effectively dissolve this hydrochloride salt, it must possess characteristics that can overcome the lattice energy by providing strong solvation. This typically involves:
-
Polarity: The ability to stabilize ions. Polar solvents like alcohols will be more effective than non-polar solvents like hexane.
-
Hydrogen Bonding Capability: Protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the protonated imidazole nitrogen, providing strong solvation.
-
Dielectric Constant: A higher dielectric constant helps to separate the ions and reduce their electrostatic attraction.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[3][4] This method ensures that the solution has reached equilibrium with the solid phase, providing a thermodynamically accurate value.[8][11]
Mandatory Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid powder)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane) of appropriate purity (e.g., HPLC grade).
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of glass vials. An amount that is visually in excess after dissolution is sufficient (e.g., ~5-10 mg). The key is to ensure solid remains at equilibrium.[3]
-
Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, visually confirm that excess solid remains in each vial.
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for gross sedimentation.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is the preferred method to remove all fine particulates.
-
-
-
Quantification via HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent (typically the mobile phase used for HPLC).[15][16]
-
Run the standards on the HPLC-UV system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute a known volume of the clear, filtered saturated solution with mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.[15]
-
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides an illustrative example of how the results could be structured. The values presented are hypothetical and serve as a template for reporting experimentally determined data.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mM) | Qualitative Classification |
| Polar Protic | Methanol | 32.7 | 150 | 642.4 | Very Soluble |
| Ethanol | 24.5 | 75 | 321.2 | Freely Soluble | |
| Isopropanol | 19.9 | 20 | 85.7 | Soluble | |
| Polar Aprotic | Acetonitrile | 37.5 | 5 | 21.4 | Sparingly Soluble |
| Acetone | 20.7 | 2 | 8.6 | Slightly Soluble | |
| Non-Polar | Dichloromethane | 9.1 | < 0.5 | < 2.1 | Very Slightly Soluble |
| Ethyl Acetate | 6.0 | < 0.1 | < 0.4 | Practically Insoluble | |
| Toluene | 2.4 | < 0.01 | < 0.04 | Practically Insoluble | |
| Hexane | 1.9 | < 0.01 | < 0.04 | Practically Insoluble |
Note: Molecular weight of 8-Bromo-5-methylimidazo[1,2-a]pyridine HCl is 233.52 g/mol . Qualitative classifications are based on USP guidelines.
Interpretation: The expected trend, as illustrated in the hypothetical data, is that solubility will be highest in polar protic solvents like methanol, which can effectively solvate both the protonated cation and the chloride anion. Solubility is expected to decrease significantly as solvent polarity and hydrogen bonding ability decrease. This systematic data is invaluable for selecting appropriate solvents for synthesis, purification, and formulation activities.
Conclusion
Determining the solubility of this compound in organic solvents is a fundamental step in its evaluation as a compound of interest in drug discovery and development. While published data is scarce, the robust and reliable shake-flask method provides a clear path to generating this critical information. By following the detailed protocol outlined in this guide, researchers can produce accurate and reproducible solubility data, enabling informed decisions in subsequent stages of research, from chemical synthesis to formulation and preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. parchem.com [parchem.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. byjus.com [byjus.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. enamine.net [enamine.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-36-4). As a critical quality attribute, thermal stability dictates the storage, handling, and shelf-life of this active pharmaceutical ingredient (API). This document outlines a suite of thermo-analytical and chromatographic techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), to build a robust thermal profile. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring a self-validating and scientifically sound approach to characterization. While specific experimental data for this compound is not publicly available, this guide serves as a detailed roadmap for its comprehensive thermal stability assessment.
Introduction: The Imperative of Thermal Stability
This compound is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability.[3] However, the intrinsic thermal stability of the molecule is a fundamental characteristic that must be thoroughly understood to ensure its quality, safety, and efficacy throughout the drug development lifecycle.
Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties. Therefore, a comprehensive thermal stability analysis is not merely a regulatory requirement but a scientific necessity for:
-
Establishing appropriate storage and handling conditions.
-
Predicting shelf-life and defining re-test periods.
-
Identifying potential degradation pathways and products. [4]
-
Informing formulation development to mitigate thermal liabilities.
This guide will detail the primary analytical techniques and a logical workflow for a complete thermal stability investigation of this compound.
Foundational Thermal Analysis: TGA and DSC
The initial assessment of thermal stability begins with two cornerstone thermo-analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide a macroscopic view of how the material behaves as a function of temperature.
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] This technique is invaluable for determining the onset of thermal decomposition, quantifying the loss of volatiles (e.g., water, residual solvents), and identifying the number of degradation steps.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For this compound, DSC can reveal its melting point, which is often accompanied or preceded by decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will also be evident.
Data Presentation: TGA and DSC
| Parameter | Technique | Description | Illustrative Value |
| Tonset | TGA | Onset temperature of decomposition. | e.g., 250 °C |
| Mass Loss (%) | TGA | Percentage of mass lost in each degradation step. | e.g., Step 1: 5%, Step 2: 60% |
| Tpeak (Melting) | DSC | Peak temperature of the melting endotherm. | e.g., 245 °C |
| ΔHfusion | DSC | Enthalpy of fusion associated with melting. | e.g., 80 J/g |
| Tpeak (Decomposition) | DSC | Peak temperature of any exothermic decomposition events. | e.g., 260 °C |
Forced Degradation Studies: Simulating Stress to Elucidate Pathways
Forced degradation, or stress testing, is a critical component of stability assessment.[4][8] It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8] This information is vital for developing stability-indicating analytical methods.[4][9][10]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
For each condition, a target degradation of 5-20% is generally considered appropriate to ensure that the primary degradation products are formed without extensive secondary degradation.[8]
-
Place a known amount of this compound in a clear glass vial.
-
Store the vial in a calibrated oven at a temperature below the melting point but high enough to induce degradation (e.g., 105 °C).
-
At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Prepare solutions of the API in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions in a water bath at an elevated temperature (e.g., 60 °C).
-
At various time intervals, withdraw aliquots, neutralize them if necessary, and analyze by HPLC.
-
Dissolve the API in a solution of 3% hydrogen peroxide.
-
Maintain the solution at room temperature, protected from light.
-
Monitor the degradation over time by HPLC analysis.
Stability-Indicating Method: HPLC
A validated stability-indicating HPLC method is essential to separate the parent API from its degradation products and any process-related impurities.
Method Development and Validation
A reverse-phase HPLC method with UV detection is typically the starting point.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm (or Diode Array Detector for peak purity) |
| Injection Volume | 10 µL |
The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. A key aspect of validation for a stability-indicating method is peak purity analysis using a Diode Array Detector (DAD) to ensure that the parent peak is spectrally pure in the presence of degradants.
Potential Degradation Pathways
The imidazo[1,2-a]pyridine core, while generally stable, can be susceptible to certain degradation reactions. Based on its structure, potential thermal degradation pathways for this compound could include:
-
Hydrolysis: The imidazo portion of the ring system could be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.
-
Oxidation: The electron-rich heterocyclic system may be prone to oxidation, potentially at the nitrogen atoms or the fused ring system.
-
Debromination: The bromo substituent could be lost under certain stress conditions, leading to the formation of 5-methylimidazo[1,2-a]pyridine.
-
Polymerization: At elevated temperatures, complex polymerization reactions could occur.
The following diagram speculates on potential degradation points on the core structure.
Caption: Speculative Degradation Sites on the Core Structure.
Conclusion and Recommendations
A thorough investigation of the thermal stability of this compound is paramount for its successful development as a pharmaceutical agent. The multi-faceted approach detailed in this guide, combining thermo-analytical techniques with forced degradation studies and the development of a stability-indicating HPLC method, provides a robust framework for this characterization.
It is recommended that these studies be initiated early in the drug development process to inform critical decisions regarding synthesis, formulation, and storage. The data generated will form an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission and, most importantly, will ensure the delivery of a safe and effective product.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride | 1332600-04-0 | Benchchem [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
Imidazo[1,2-a]pyridine: From Foundational Synthesis to a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a fused heterocyclic system comprising a pyridine ring fused to an imidazole ring. This nitrogen-bridged scaffold has emerged as a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of a wide array of therapeutic agents, from widely-prescribed hypnotics to novel anticancer and antitubercular candidates.[3][4] The journey of this scaffold, from its initial synthesis to its current status as a cornerstone in drug discovery, offers a compelling narrative of chemical innovation and evolving biological understanding. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of imidazo[1,2-a]pyridine compounds, offering field-proven insights for professionals in drug development.
Part 1: The Genesis of a Scaffold: Discovery and Classical Synthesis
The history of imidazo[1,2-a]pyridines dates back to 1925 with the pioneering work of Tschitschibabin (also spelled Chichibabin), who first reported their synthesis.[5] The classical and most fundamental method, now known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halogenated carbonyl compound, such as an α-haloketone.[5][6]
The causality behind this reaction is a two-step process. The first step is a nucleophilic substitution, where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide ion to form a pyridinium salt intermediate.[5][7] This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydration event that results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.[7]
This foundational method, while historically significant, often requires harsh conditions and the use of lachrymatory α-haloketones, which spurred the development of more efficient and safer synthetic strategies.[7]
Protocol 1: Classical Tschitschibabin Synthesis
-
Reactant Preparation : Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition : Add the corresponding α-bromoacetophenone derivative (1 equivalent) to the solution.
-
Reaction : Heat the mixture under reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, the reaction mixture is often neutralized with a base like sodium bicarbonate.
-
Isolation : The product can be isolated through extraction with an organic solvent, followed by drying and purification, typically via column chromatography or recrystallization.
Part 2: The Evolution of Synthesis: Efficiency and Diversity
As the therapeutic potential of the imidazo[1,2-a]pyridine scaffold became apparent, chemists sought more versatile and efficient synthetic routes. This led to a paradigm shift from two-step condensations to one-pot multicomponent reactions (MCRs) and the application of modern catalytic systems.[1][8]
Multicomponent Reactions (MCRs)
MCRs offer significant advantages in terms of atom economy, reduced reaction times, and the ability to generate complex molecules in a single step. One of the most exploited protocols is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile.[9][10] This approach allows for rapid diversification at multiple positions of the scaffold, making it highly valuable for creating libraries of compounds for biological screening.
Other notable MCRs include the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct route to a wide range of derivatives.[1][6]
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Three-Component Synthesis
-
Catalyst & Reactants : To a solution of 2-aminopyridine (1 equivalent) and an aldehyde (1 equivalent) in a solvent like methanol, add a catalytic amount of an acid (e.g., perchloric acid).[9]
-
Isonitrile Addition : Add the isonitrile component (1 equivalent) to the mixture.
-
Reaction : Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Isolation : The solvent is typically removed under reduced pressure.
-
Purification : The resulting residue is purified by column chromatography to yield the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Modern Catalytic and Metal-Free Approaches
The advent of modern catalysis has further expanded the synthetic toolkit. Transition metals, particularly copper, have been instrumental in developing novel cyclization reactions.[11] These include aerobic oxidative dehydrogenative cyclizations of pyridines with ketones, which offer an environmentally friendly alternative.[12]
In parallel, a significant push towards "green chemistry" has led to the development of metal-free synthetic protocols.[9] Innovations include:
-
Iodine-catalyzed reactions that trigger the cleavage of N-O bonds in oxime esters to generate reactive iminyl radicals that couple with pyridines.[9]
-
Catalyst-free condensations between 2-aminopyridines and α-haloketones, which can proceed efficiently at moderate temperatures (60°C) without any solvent.[6]
-
Annulations using novel substrates like vinyl azides, which react with 2-aminopyridines in a metal-free cascade to form multiple C-N bonds with high atom economy.[1][12]
Part 3: Biological Significance and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its biological activity being highly dependent on the substitution pattern around the core.[9][13] This has allowed for its application across a wide spectrum of therapeutic areas.
From Sedatives to Anti-Ulcer Agents
The first wave of commercially successful drugs cemented the scaffold's importance. This includes the non-benzodiazepine anxiolytics and hypnotics Zolpidem and Alpidem , which act as positive allosteric modulators of the GABA-A receptor.[14][15] Soon after, compounds like Zolimidine and Soraprazan were developed as gastroprotective and anti-ulcer agents, with Soraprazan acting as a potassium-competitive acid blocker (proton pump inhibitor).[2][14][16]
A New Era: Anticancer and Antitubercular Agents
More recently, the focus has shifted to treating life-threatening diseases. Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors for cancer therapy.[17] They have shown inhibitory activity against key signaling pathways like PI3K/AKT/mTOR and receptor tyrosine kinases such as c-Met and PDGFR.[17][18][19]
Perhaps one of the most significant recent developments is in the fight against tuberculosis (TB). The discovery of Telacebec (Q203) , an imidazo[1,2-a]pyridine amide, marked a major breakthrough.[3][15] Telacebec is a potent inhibitor of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis.[15] This complex is a critical component of the electron transport chain, and its inhibition disrupts the pathogen's ability to generate energy (ATP), proving effective against both drug-sensitive and multidrug-resistant TB strains.[3][15] Other derivatives have been found to directly inhibit mycobacterial ATP synthase.[20]
Data Summary: Key Imidazo[1,2-a]pyridine Drugs
| Drug Name | Therapeutic Area | Primary Mechanism of Action |
| Zolpidem | Hypnotic (Insomnia) | GABA-A receptor positive allosteric modulator[14][15] |
| Alpidem | Anxiolytic | GABA-A receptor positive allosteric modulator[14][15] |
| Olprinone | Cardiovascular | Cardiac stimulant (phosphodiesterase 3 inhibitor)[13][14] |
| Zolimidine | Gastrointestinal | Gastroprotective agent[13][14] |
| Soraprazan | Gastrointestinal (Anti-ulcer) | Potassium-competitive acid blocker (proton pump inhibitor)[2][16] |
| Minodronic acid | Bone Disease | Bisphosphonate for osteoporosis treatment[14] |
| Telacebec (Q203) | Infectious Disease (TB) | Inhibitor of cytochrome bcc complex (QcrB)[3][15] |
Conclusion and Future Directions
The trajectory of the imidazo[1,2-a]pyridine scaffold is a testament to its remarkable chemical tractability and biological relevance. From the classical Tschitschibabin reaction to sophisticated, one-pot multicomponent syntheses, the methods to access this core have evolved dramatically, enabling its exploration in countless therapeutic contexts. Initially recognized for its effects on the central nervous system, its role has expanded to include critical applications in oncology and infectious diseases.[10][13][21]
Future research will likely focus on refining synthetic methodologies to be even more sustainable, exploring new biological targets, and designing next-generation therapeutics. The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold for treating intractable cancers is one such promising frontier.[10] As medicinal chemists continue to unlock the full potential of this privileged structure, the imidazo[1,2-a]pyridine core is set to remain a significant and enduring player in the future of drug discovery.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 8-bromo substituted imidazo[1,2-a]pyridines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Bromo Substituted Imidazo[1,2-a]pyridines
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its rigid, bicyclic framework provides an excellent platform for developing therapeutic agents across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][4][5] This guide focuses specifically on the 8-bromo substituted derivatives of this versatile core. The bromine atom at the 8-position is not merely a substituent; it is a strategic tool for chemists. Its presence enhances reactivity, providing a versatile synthetic handle for introducing a wide range of functionalities through cross-coupling reactions, thereby enabling extensive exploration of the structure-activity relationship (SAR).[6][7][8] This document serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the synthesis, biological activities, and SAR of 8-bromo-imidazo[1,2-a]pyridines.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a fused heterocyclic motif containing a five-membered imidazole ring fused to a six-membered pyridine ring, sharing a bridgehead nitrogen atom.[9] This arrangement confers unique physicochemical properties and a three-dimensional shape that allows for effective interaction with various biological targets.[6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][10]
The introduction of a bromine atom at the C8 position is a key design element in many contemporary drug discovery programs. This halogen substituent serves several critical functions:
-
Synthetic Versatility: It acts as a key intermediate, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[11] This facilitates the rapid generation of compound libraries for SAR optimization.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electronic distribution of the heterocyclic core, affecting pKa, metabolic stability, and target engagement.
-
Steric Influence: The bromine atom can provide beneficial steric bulk, orienting other substituents to achieve optimal interactions within a binding pocket.
Synthetic Pathways to 8-Bromo-Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[12][13] For 8-bromo derivatives, the synthesis typically begins with a 3-bromo-2-aminopyridine.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing 8-bromo-imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of a Key Intermediate
The following protocol outlines the synthesis of 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine, a versatile intermediate for further derivatization. This procedure is adapted from a published methodology.[9]
Step 1: Bromination of the Ketone
-
Cool a stirred solution of 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq) in dichloromethane (15 volumes) to 0°C.
-
Slowly add phenyl trimethylammonium tribromide (PTT) and stir the reaction mixture at room temperature for 2 hours to yield 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone.
Step 2: Cyclization to Form the Imidazo[1,2-a]pyridine Core
-
Dissolve 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq) and 3-bromopyridine-2-amine (1.1 eq) in ethanol (10 volumes).
-
Add sodium bicarbonate (NaHCO₃) as a base.
-
Reflux the mixture at 80°C for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and isolate the product, 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine, via filtration and washing.
This intermediate can then be used in subsequent steps, such as reduction of the nitro group followed by amide coupling, to generate a library of final compounds.[9]
Structure-Activity Relationship (SAR) Analysis
The utility of the 8-bromo substituent is best understood by examining its role in optimizing biological activity against specific targets.
Antitubercular Activity
The imidazo[1,2-a]pyridine class has yielded potent antitubercular agents, with some candidates progressing to clinical trials.[14][15] A key series, the imidazo[1,2-a]pyridine-8-carboxamides, was identified through whole-cell screening against Mycobacterium tuberculosis (Mtb).[16]
Key SAR Insights:
-
C8-Position: The carboxamide group at the C8 position is a critical pharmacophoric element. The nature of the amine substituent on the carboxamide significantly impacts potency.
-
C2 and C6 Positions: Small alkyl groups (e.g., ethyl) at the C2 position and halogens (e.g., chloro) at the C6 position were found to improve potency against both extracellular and intracellular Mtb.[5]
-
Lipophilicity: Optimization of the C8-carboxamide side chain was crucial for balancing potency with desirable pharmacokinetic properties, such as reducing excessive lipophilicity.[17]
Diagram: SAR Summary for Antitubercular Activity
Caption: Key SAR determinants for the antitubercular activity of imidazo[1,2-a]pyridines.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Substitution Pattern | MIC vs. Mtb H37Rv (µM) | Reference |
|---|---|---|---|
| Lead Series | Imidazo[1,2-a]pyridine-8-carboxamides | Potent hits from whole-cell screen | [16] |
| Compound 15 | C3-Carboxamide derivative | 0.10 - 0.19 | [18] |
| Compound 16 | C3-Carboxamide derivative | 0.10 - 0.19 (also active vs. MDR/XDR strains) | [18] |
| Series A/B | Reduced lipophilicity C3-carboxamides | < 0.035 | [17] |
| Q203 | Clinical Candidate (C3-carboxamide) | Potent QcrB inhibitor |[5] |
(Note: The table reflects data on potent imidazo[1,2-a]pyridines, primarily C3-carboxamides which evolved from initial screening hits that included C8-substituted scaffolds. The principles of substitution influencing potency remain relevant.)
Anticancer Activity: Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is prominent in the development of kinase inhibitors, which are crucial in oncology.[4][19] The 8-bromo derivatives are particularly valuable as intermediates for creating potent and selective inhibitors of kinases like PI3Kα.[8]
Key SAR Insights:
-
Design Strategy: A common strategy involves modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring.[8]
-
C8-Position as a Synthetic Anchor: The 8-bromo group is typically replaced with substituted aryl groups via Suzuki coupling to probe interactions in the solvent-exposed region of the kinase active site.[8][11]
-
C2-Position: Introduction of amide groups at the C2-position can provide essential hydrogen bonding interactions within the kinase hinge region.[8]
-
C6-Position: Substituents at the C6-position, such as methyl groups, can enhance potency and modulate solubility.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of synthesized compounds against a target kinase (e.g., PI3Kα), a luminescence-based assay is commonly employed.[8]
Protocol: Kinase-Glo™ Assay
-
Prepare a reaction buffer containing the kinase, substrate (e.g., phosphatidylinositol), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., at 25 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of remaining ATP by adding the Kinase-Glo™ reagent. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 2: PI3Kα Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridines
| Compound ID | 8-Position Substituent | 2-Position Substituent | 6-Position Substituent | PI3Kα IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 35 | 4-fluorophenyl | 2-morpholinoethyl-carboxamide | methyl | 150 | [8] |
| PIK-75 | H | 4-nitro-phenyl-sulfonohydrazide | H | Positive Control | [8] |
| 14e | Br | 2-morpholinoethyl-carboxamide | methyl | Intermediate |[8] |
(Note: This table highlights key compounds from a study where the 8-bromo intermediate (14e) was used to synthesize the final, more potent 8-aryl compound (35).)
Conclusion and Future Directions
The 8-bromo-imidazo[1,2-a]pyridine scaffold is a validated and highly valuable starting point for modern drug discovery campaigns. Its synthetic tractability allows for extensive and systematic exploration of structure-activity relationships. As demonstrated in the fields of antitubercular and anticancer research, strategic modification of the 8-position, often in concert with substitutions at other key vectors like C2 and C6, is a powerful method for optimizing potency, selectivity, and drug-like properties.
Future research will likely continue to leverage the 8-bromo handle to develop next-generation therapeutics. This includes its use in creating covalent inhibitors, developing novel PET imaging agents, and designing compounds with polypharmacology to tackle complex diseases.[11][19] The insights provided in this guide underscore the enduring potential of this chemical scaffold and provide a framework for the rational design of new and improved therapeutic agents.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijres.org [ijres.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride in Suzuki-Miyaura Cross-Coupling
Introduction: Unlocking Molecular Complexity
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its derivatives are known to possess a wide array of biological activities, making them valuable building blocks for novel therapeutic agents.[1] 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride serves as a key electrophilic intermediate, enabling the strategic introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.
Among the most powerful and versatile methods for forging carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura coupling reaction.[2][3] First reported by Akira Suzuki in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][4]
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides field-proven insights and detailed protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.
Reagent Profile: this compound
The utility of this reagent stems from the C-Br bond at the 8-position of the electron-deficient imidazo[1,2-a]pyridine core, which is susceptible to oxidative addition by a Palladium(0) catalyst. The hydrochloride salt form enhances the compound's stability and handling properties. It is important to note that the base used in the Suzuki reaction will neutralize the hydrochloride in situ, generating the free base form of the pyridine derivative required for the catalytic cycle.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ · HCl |
| Molecular Weight | 247.52 g/mol |
| CAS Number | 957120-36-4 |
| Appearance | Typically a solid |
| Role in Reaction | Electrophilic Coupling Partner |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-Bromo-5-methylimidazo[1,2-a]pyridine, forming a square-planar Pd(II) complex. The reactivity of organohalides generally follows the trend I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the crucial bond-forming step. The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[4][8] The choice of base is critical and can significantly influence the reaction rate and yield.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution Workflow
The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[7]
Step-by-Step Procedure
-
Reagent Loading: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 0.5 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.0075 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 2.5 mL of 1,4-Dioxane/H₂O 4:1) via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for at least 30 minutes.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 4–24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Optimizing Reaction Conditions: A Comparative Table
The "best" conditions are highly substrate-dependent. This table provides a starting point for optimization based on established principles for heteroaryl couplings.
| Component | Option 1: Standard | Option 2: For Challenging/Hindered Substrates | Option 3: For Sensitive Functional Groups | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ is a robust, air-stable precatalyst.[9] Buchwald systems are highly active and excellent for sterically demanding partners or less reactive chlorides.[10] Pd(OAc)₂ is a common Pd(II) source that is reduced in situ.[5] |
| Base | K₂CO₃ or Na₂CO₃ (aq.) | K₃PO₄ | Cs₂CO₃ or CsF | Carbonates are effective and economical.[8][11] K₃PO₄ is a stronger base often effective in difficult couplings.[8] Cesium bases are more soluble in organic solvents and can be effective under milder or anhydrous conditions, minimizing side reactions like protodeborylation.[8] |
| Solvent | 1,4-Dioxane / H₂O | Toluene or 2-MeTHF | THF / H₂O | Dioxane is a common high-boiling ether.[12] Toluene is a non-polar alternative. Using aqueous mixtures helps dissolve the inorganic base and facilitates the reaction.[2][13] |
| Temp. (°C) | 80–100 | 100–110 | 60–80 | Higher temperatures increase reaction rates but can also promote side reactions. Lower temperatures may be necessary for substrates with sensitive functional groups. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Deactivation: Presence of oxygen.[7] 2. Poor Reagent Quality: Impure starting materials or degraded boronic acid.[14] 3. Suboptimal Conditions: Incorrect choice of base, ligand, or solvent. | 1. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure. Use fresh, high-quality catalyst. 2. Use fresh boronic acid or a more stable derivative (pinacol ester).[7][13] 3. Screen different conditions systematically (see Table above). A change in ligand or base often has the most dramatic effect. |
| Protodeborylation | 1. Harsh Conditions: High temperature or strongly basic aqueous conditions can cleave the C-B bond.[5][7] 2. Unstable Boronic Acid: Electron-deficient and some heteroaryl boronic acids are particularly prone to this side reaction.[15] | 1. Lower the reaction temperature and/or shorten the reaction time. 2. Switch to a milder base (e.g., K₃PO₄ or CsF). 3. Use a more stable boronic acid derivative like a pinacol or MIDA boronate, which releases the boronic acid slowly.[7][13] |
| Homocoupling | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[5][7] 2. Inefficient Reduction: If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes occur via homocoupling of the boronic acid.[5] | 1. Improve degassing procedures for all reagents and solvents. 2. Use a pre-formed Pd(0) catalyst or a highly active precatalyst system to ensure the main catalytic cycle outcompetes the side reaction. |
| Difficult Purification | 1. Multiple Byproducts: Presence of homocoupled, deborylated, or other side products. 2. Residual Palladium: Contamination of the final product with palladium. | 1. Optimize the reaction conditions to achieve higher conversion and selectivity, simplifying the crude mixture. 2. Consider a post-purification treatment with a palladium scavenger or perform a filtration through a pad of Celite. |
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[16] Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to novel and structurally diverse imidazo[1,2-a]pyridine derivatives. Success hinges on a rational approach to reaction design, emphasizing the exclusion of oxygen, the careful selection of a synergistic catalyst-ligand-base system, and systematic optimization. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently utilize this valuable building block in their synthetic campaigns.
References
- 1. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. ajabs.org [ajabs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. nbinno.com [nbinno.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note & Protocol: Buchwald-Hartwig Amination of 8-Bromo-5-methylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of N-arylated derivatives of this heterocycle is of paramount importance for expanding chemical diversity and modulating pharmacological properties. The Buchwald-Hartwig amination stands as a powerful and versatile method for constructing C-N bonds, offering a significant improvement over traditional methods that often require harsh conditions and have limited scope.[2][3] This document provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 8-Bromo-5-methylimidazo[1,2-a]pyridine. We delve into the mechanistic rationale behind component selection, address the specific challenges posed by electron-rich heteroaromatic substrates, and present a detailed, step-by-step procedure designed for reproducibility and high-yield outcomes.
Mechanistic Rationale and the Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry.[2] The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine, mediated by a palladium catalyst. The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2][4]
The success of the reaction, particularly with challenging substrates, hinges on the careful selection of the ligand and base. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center, facilitates the key reaction steps, and prevents catalyst decomposition.[5][6] The base is required to deprotonate the amine, forming the active nucleophile and regenerating the catalyst.[7]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Overcoming Challenges with Imidazo[1,2-a]pyridine Substrates
Electron-rich N-heterocycles like imidazo[1,2-a]pyridine present a unique challenge in palladium-catalyzed cross-coupling.[8] The lone pair of electrons on the pyridine-like nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8] Furthermore, the inherent nucleophilicity of the ring system can lead to undesired side reactions.
To mitigate these issues, the strategic selection of a highly active catalyst system is critical. Modern catalyst systems, often employing bulky biaryl monophosphine ligands, are exceptionally effective for these transformations.[5][9] These ligands create a sterically hindered environment around the palladium atom, which promotes the desired reductive elimination step over potential inhibitory pathways.[2] The use of well-defined palladium pre-catalysts, which rapidly generate the active Pd(0) species in situ, is also highly recommended to ensure reaction efficiency and reproducibility.[6][7]
Recommended Protocol: Amination with Morpholine
This protocol details the coupling of 8-Bromo-5-methylimidazo[1,2-a]pyridine with morpholine, a common secondary amine. The conditions provided are robust but may require optimization for other amine coupling partners (see Table 1).
Materials and Reagents:
-
Aryl Halide: 8-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Palladium Pre-catalyst: XPhos Pd G3 (2 mol%) or similar bulky phosphine-ligated pre-catalyst
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration relative to aryl halide)
-
Inert Gas: Nitrogen or Argon
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add 8-Bromo-5-methylimidazo[1,2-a]pyridine (e.g., 211 mg, 1.0 mmol, 1.0 equiv), XPhos Pd G3 pre-catalyst (e.g., 17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (10 mL) via syringe. Finally, add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Scientist's Note: The order of addition can be important. Adding the solvent and amine to the solid mixture under inert gas minimizes exposure to air and moisture.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Scientist's Note: Typical reaction temperatures for aryl bromides range from 80-110 °C.[7] The progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).
-
Scientist's Note: Quenching deactivates the catalyst and dissolves the inorganic salts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-methyl-8-morpholinoimidazo[1,2-a]pyridine.
Parameter Optimization and Troubleshooting
For different amines or less reactive aryl halides, optimization may be necessary. The following table provides a guide for systematic screening of reaction parameters.
| Parameter | Conditions to Screen | Rationale & Expert Insights |
| Palladium Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for coupling electron-rich heterocycles.[5][9] XPhos is a good starting point. RuPhos is often superior for secondary amines, while BrettPhos can be effective for primary amines.[5] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are generally most effective.[7] For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[7][9] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Toluene and dioxane are standard choices due to their high boiling points and ability to dissolve most reagents. tert-Butanol can sometimes be beneficial, particularly with certain bases like K₃PO₄.[4] |
| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures generally increase the reaction rate. Start at 100 °C for aryl bromides. If hydrodehalogenation (loss of bromine) is observed, consider lowering the temperature.[10] |
Conclusion
The protocol described provides a reliable and efficient method for the Buchwald-Hartwig amination of 8-Bromo-5-methylimidazo[1,2-a]pyridine. By understanding the underlying mechanism and leveraging modern catalyst systems with bulky biaryl phosphine ligands, researchers can effectively overcome the challenges associated with this important class of heteroaromatic substrates. The provided framework for optimization further empowers scientists to adapt this methodology for a wide range of amine coupling partners, accelerating the discovery and development of novel imidazo[1,2-a]pyridine-based compounds.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride in synthesizing anxiolytics
Application Notes & Protocols
Topic: Strategic Synthesis of Imidazo[1,2-a]Pyridine-Based Anxiolytics: A Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-a]Pyridine Scaffold as a Privileged Structure in Anxiolytic Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutic agents targeting the central nervous system. Its unique bicyclic structure has proven to be a highly effective scaffold for designing compounds that modulate the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the brain.[1][2] This interaction is central to the anxiolytic, sedative, and hypnotic effects of many clinically successful drugs.[1][3][4] Marketed drugs such as Zolpidem and Alpidem are prominent examples of the therapeutic potential unlocked by this versatile heterocyclic system.[3][4]
While the specific compound 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is noted as a potential building block in medicinal chemistry, its direct application in the synthesis of marketed anxiolytics is not extensively documented in publicly available literature.[5][6] However, its structure, featuring a bromine atom at the 8-position and a methyl group at the 5-position, represents a strategically functionalized starting point for the synthesis of novel analogs. The bromine atom, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore structure-activity relationships (SAR).
This guide, therefore, will focus on the established synthetic routes towards clinically relevant imidazo[1,2-a]pyridine-based anxiolytics, using the well-documented synthesis of Zolpidem as a primary case study. The principles and protocols outlined herein are directly applicable to researchers aiming to utilize functionalized precursors like this compound for the discovery of next-generation anxiolytic agents.
Pharmacological Context: Targeting the GABAA Receptor
The anxiolytic effects of imidazo[1,2-a]pyridine derivatives are primarily mediated through their action as positive allosteric modulators of the GABAA receptor.[1] Unlike classical benzodiazepines, which bind non-selectively to various GABAA receptor subtypes, many imidazo[1,2-a]pyridines, such as Zolpidem and Alpidem, exhibit selectivity for specific alpha (α) subunits.[1][7] This subtype selectivity is believed to contribute to their more favorable side-effect profiles, particularly the reduced incidence of muscle relaxation and ataxia compared to benzodiazepines.[8][9]
Diagram 1: Simplified GABAA Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by Imidazo[1,2-a]pyridines.
Synthetic Protocols: A Case Study on the Synthesis of Zolpidem
The synthesis of Zolpidem provides a robust and adaptable framework for the preparation of a wide range of 2-aryl-imidazo[1,2-a]pyridine derivatives. Several synthetic routes have been reported, with variations in reagents and the number of steps.[10][11][12] Below is a detailed protocol for a common and efficient multi-step synthesis, which can be conceptually adapted for starting materials like this compound.
Overall Synthetic Scheme
Diagram 2: General Synthetic Workflow for Zolpidem
Caption: Multi-step synthesis of Zolpidem from 2-amino-5-methylpyridine.
Step 1: Synthesis of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
This initial step involves the condensation of a substituted 2-aminopyridine with a substituted α-bromoketone, a classic Tschitschibabin reaction.[11]
Materials:
-
2-Amino-5-methylpyridine
-
2-Bromo-4'-methylacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylpyridine in ethanol.
-
Add an equimolar amount of 2-bromo-4'-methylacetophenone to the solution.
-
Add a slight excess of sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [10][11] |
| Purity (HPLC) | >99% | [10] |
Step 2: Mannich Reaction for C3-Functionalization
The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and can be functionalized through a Mannich reaction.[10][12]
Materials:
-
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
Paraformaldehyde
-
Dimethylamine (40% aqueous solution)
-
Acetic acid
Protocol:
-
Dissolve the product from Step 1 in glacial acetic acid in a round-bottom flask.[12]
-
Add an excess of paraformaldehyde and dimethylamine solution.[12]
-
Heat the mixture at 50-60°C for 3-4 hours.[12]
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dimethylaminomethyl derivative.
Step 3: Conversion to the Acetic Acid Intermediate
This step typically involves the formation of a quaternary ammonium salt followed by cyanation and hydrolysis.[10] More recent, streamlined processes perform these steps in-situ to improve efficiency.[10][12]
Materials:
-
Dimethylaminomethyl derivative from Step 2
-
Methyl iodide
-
Sodium cyanide
-
Sodium hydroxide
Protocol (In-situ approach):
-
The crude product from Step 2 is dissolved in a suitable solvent like acetone.
-
Methyl iodide is added to form the quaternary ammonium salt.
-
The intermediate salt is then reacted with an aqueous solution of sodium cyanide.
-
The resulting cyano derivative is hydrolyzed in the same reaction vessel by adding a concentrated sodium hydroxide solution and refluxing the mixture.[10]
-
After hydrolysis is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the pyridine acetic acid derivative.
-
The solid is filtered, washed with water, and dried.
| Parameter | Value | Reference |
| Overall Yield (from Step 2) | ~80% | [10] |
Step 4: Amidation to Yield Zolpidem
The final step is the coupling of the carboxylic acid with dimethylamine to form the corresponding amide.
Materials:
-
Pyridine acetic acid derivative from Step 3
-
Thionyl chloride or a coupling agent like carbonyldiimidazole (CDI)
-
Dimethylamine (anhydrous gas or aqueous solution)
-
Dichloromethane
Protocol (using Thionyl Chloride):
-
Suspend the carboxylic acid in dichloromethane under an inert atmosphere.
-
Slowly add thionyl chloride (or another activating agent like PCl₅) and reflux the mixture until the acid is completely converted to the acid chloride.[10]
-
Cool the reaction mixture in an ice bath.
-
Bubble anhydrous dimethylamine gas through the solution, or add an aqueous solution of dimethylamine, while maintaining a low temperature.
-
Once the reaction is complete, wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude Zolpidem.
-
Recrystallize the crude product from a suitable solvent system to obtain pure Zolpidem.
| Parameter | Value | Reference |
| Overall Yield (4-stage process) | ~66% | [10] |
| Final Purity (HPLC) | >99.9% | [10] |
Adapting the Protocols for Novel Analogs
The synthetic sequence described above is highly adaptable for creating novel anxiolytic candidates from functionalized starting materials like this compound.
-
Suzuki and Buchwald-Hartwig Cross-Coupling: The bromine atom at the 8-position of the core scaffold is an ideal handle for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to explore their impact on receptor affinity and selectivity. This modification would be performed on the imidazo[1,2-a]pyridine intermediate before proceeding to the C3-functionalization steps.
-
Variations in the Side Chain: The final amidation step can be modified by using different amines in place of dimethylamine to synthesize a library of amides with varying steric and electronic properties.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold remains a highly valuable platform in the quest for safer and more effective anxiolytics. The synthetic protocols, refined over years of research and industrial application, offer a clear and efficient pathway to a diverse range of analogs. By leveraging functionalized starting materials and modern synthetic methodologies, researchers can continue to explore the vast chemical space around this privileged core, leading to the development of novel drug candidates with improved pharmacological profiles. The strategic use of precursors like this compound, in conjunction with the robust synthetic routes detailed in this guide, provides a powerful toolkit for the next generation of anxiolytic drug discovery.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. Alpidem - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride as a Strategic Intermediate for Neuroactive Pharmaceutical Development
Introduction: The Privileged Scaffold in Neuroscience
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] This nitrogen-bridged heterocyclic system is a key pharmacophore in numerous clinically approved drugs, demonstrating a remarkable therapeutic spectrum that includes sedative-hypnotics like Zolpidem, anxiolytics such as Alpidem, and anti-ulcer agents like Zolimidine.[1][4][5][6] Its structural resemblance to purines allows it to interact with various enzymes and receptors within the central nervous system (CNS), making it a fertile ground for the discovery of novel neuroactive agents.[7]
This guide focuses on a particularly valuable derivative: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS RN: 957120-36-4).[8][9] The strategic placement of the bromine atom at the 8-position and the methyl group at the 5-position transforms this molecule into a versatile synthetic intermediate. The C8-bromo moiety serves as a highly reactive handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, while the C5-methyl group influences the molecule's electronic properties and steric profile.[10] The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility, simplifying handling and formulation during the early stages of drug development.[9][10]
The Imidazo[1,2-a]pyridine Core: A Master Key for CNS Targets
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold stems from its capacity to modulate a diverse range of CNS targets. Derivatives have shown potent activity as ligands for receptors and enzymes implicated in numerous neurological and psychiatric disorders.[1] This makes the scaffold a critical starting point for developing treatments for conditions ranging from sleep disorders and anxiety to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]
Key CNS targets modulated by imidazo[1,2-a]pyridine derivatives include:
-
GABA-A Receptors: The target for sedative and anxiolytic drugs like Zolpidem.
-
Serotonin (5-HT) Receptors: Implicated in depression, anxiety, and schizophrenia.
-
Histamine H3 Receptors: A target for cognitive disorders.
-
Dopamine D4 Receptors: Relevant for schizophrenia and other psychotic disorders.
-
Enzymes: Including β-secretase (Alzheimer's disease) and Leucine-rich repeat kinase 2 (LRRK2, Parkinson's disease).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. parchem.com [parchem.com]
- 9. This compound | 957120-36-4 | Benchchem [benchchem.com]
- 10. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
Application Notes and Protocols: Leveraging 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride in Modern Anti-Cancer Drug Discovery
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This bicyclic nitrogen-based heterocycle is a key feature in several marketed drugs and has demonstrated a remarkable breadth of therapeutic potential, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2] Within the realm of oncology, derivatives of this scaffold have garnered significant attention for their ability to modulate critical pathways involved in tumor progression and survival.[1][3]
These compounds exert their anti-cancer effects through diverse mechanisms of action, including the inhibition of key protein kinases like PI3K/Akt/mTOR, Cyclin-Dependent Kinases (CDKs), and Nek2.[1][3][4] This capacity for multi-targeted intervention, coupled with a synthetically tractable core, makes the imidazo[1,2-a]pyridine scaffold a highly attractive starting point for novel anti-cancer drug discovery programs.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride . We will explore its potential as a versatile chemical intermediate and a core structure for generating novel anti-cancer therapeutics. The protocols outlined herein provide a systematic approach to evaluating the anti-cancer properties of its derivatives, from initial cytotoxicity screening to mechanistic elucidation.
Compound Profile: this compound
| Property | Information | Significance in Drug Discovery |
| IUPAC Name | This compound | Provides unambiguous chemical identity. |
| CAS Number | 957120-36-4 | Unique identifier for database searches and procurement.[5] |
| Molecular Formula | C8H8BrClN2 | Essential for molecular weight calculation and elemental analysis.[5] |
| Molecular Weight | 247.52 g/mol | Crucial for preparing solutions of known molarity.[5] |
| Structure | A fused imidazole and pyridine ring system with a bromine at position 8 and a methyl group at position 5. The hydrochloride salt form enhances aqueous solubility.[5] | The bromine at position 8 is a key functional group for synthetic elaboration (e.g., cross-coupling reactions), allowing for the creation of diverse chemical libraries.[5] The methyl group at position 5 can influence steric interactions with biological targets. Improved solubility of the hydrochloride salt is advantageous for in vitro assay preparation.[5] |
Strategic Rationale for Use in Anti-Cancer Drug Discovery
The strategic value of this compound lies in its potential as a versatile building block for generating libraries of novel anti-cancer compounds. The bromine atom at the 8-position is a synthetic handle that allows for the introduction of various substituents through cross-coupling reactions, enabling systematic Structure-Activity Relationship (SAR) studies.[5] This allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
The imidazo[1,2-a]pyridine core itself has been shown to be a key pharmacophore for targeting a range of cancer-relevant proteins.[1][3] By using this core and diversifying the substitution at the 8-position, researchers can explore a vast chemical space to identify novel inhibitors of cancer-related pathways.
Experimental Workflows and Protocols
The following section provides a detailed, step-by-step guide for the initial evaluation of novel derivatives of this compound for their anti-cancer potential.
Workflow for In Vitro Anti-Cancer Evaluation
Caption: A streamlined workflow for the in vitro evaluation of novel anti-cancer compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a foundational step to determine the concentration-dependent cytotoxic effects of newly synthesized compounds on various cancer cell lines.[6]
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cell death induced by the test compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma, HeLa for cervical cancer)
-
Complete growth medium (specific to each cell line)
-
96-well flat-bottom plates
-
Test compounds (derivatives of 8-Bromo-5-methylimidazo[1,2-a]pyridine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and adjust cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical concentration range is 0.01 µM to 100 µM.
-
Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Induction Assessment (Annexin V-FITC/Propidium Iodide Staining)
This protocol helps to determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Potential Mechanisms of Action and Target Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit several key signaling pathways that are often dysregulated in cancer.[1][3] When investigating the mechanism of action of novel derivatives of 8-Bromo-5-methylimidazo[1,2-a]pyridine, the following pathways should be considered high-priority targets for investigation.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[7] Several imidazo[1,2-a]pyridine derivatives have been reported as potent inhibitors of this pathway.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Validation: Western blot analysis can be used to probe the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and mTOR (at Ser2448). A reduction in the phosphorylation of these proteins in compound-treated cells would suggest inhibition of this pathway.
Conclusion and Future Directions
This compound is a promising starting point for the development of novel anti-cancer therapeutics. Its versatile chemistry, combined with the proven anti-cancer potential of the imidazo[1,2-a]pyridine scaffold, provides a solid foundation for a successful drug discovery program. The protocols and workflows detailed in this document offer a systematic approach to identifying and characterizing new anti-cancer agents derived from this valuable chemical entity. Future work should focus on expanding the chemical diversity of the synthesized library, exploring novel mechanisms of action, and advancing promising lead compounds into in vivo models of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 957120-36-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for the Metal-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Shift to Metal-Free Synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are the core of numerous clinically used drugs, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2] Notable examples include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic agent), and Minodronic acid (an antiosteoporosis drug).[1]
Traditionally, the synthesis of this valuable scaffold often relied on transition-metal-catalyzed cross-coupling and cyclization reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts, the need for stringent anaerobic conditions, and the potential for metal contamination in the final active pharmaceutical ingredient (API), which necessitates costly and laborious purification steps.
This guide provides an in-depth overview of modern, metal-free synthetic strategies for accessing imidazo[1,2-a]pyridine derivatives. These approaches represent a significant advancement towards more sustainable, cost-effective, and environmentally benign chemical manufacturing.[1][3] We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present data to guide researchers in selecting the optimal method for their specific synthetic targets.
Strategic Approaches to Metal-Free Synthesis
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with a two-carbon synthon.[1][4] Metal-free methodologies have leveraged various activation strategies to facilitate this key bond-forming cascade. We will focus on three prominent and practical approaches: Iodine-Catalyzed Multicomponent Reactions, Catalyst-Free Condensation with α-Halocarbonyls, and Emerging Green Chemistries.
Iodine-Catalyzed Multicomponent Synthesis: An Atom-Economical Approach
Molecular iodine has emerged as a powerful, inexpensive, and low-toxicity catalyst for a variety of organic transformations.[5] In the context of imidazo[1,2-a]pyridine synthesis, iodine plays a dual role: it acts as a Lewis acid to activate substrates and as a mild oxidant to facilitate the final aromatization step. One of the most elegant applications is in one-pot, three-component reactions.[6][7]
Mechanistic Rationale (Groebke-Blackburn-Bienaymé Reaction)
The iodine-catalyzed three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, known as the Groebke-Blackburn-Bienaymé (GBB) reaction, is a highly efficient method for producing 3-aminoimidazo[1,2-a]pyridines.[4][8] The proposed mechanism proceeds as follows:
-
Imine Formation: The 2-aminopyridine reacts with the aldehyde to form a Schiff base (imine) intermediate. This step is often the rate-determining step.[1]
-
Lewis Acid Activation: Iodine activates the imine, making it more electrophilic.
-
Nucleophilic Attack: The isocyanide attacks the activated imine.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the nitrilium ion intermediate.[8]
-
Tautomerization/Aromatization: A final tautomerization step yields the stable, aromatic imidazo[1,2-a]pyridine product.
Experimental Protocol: Iodine-Catalyzed Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine
This protocol is a representative example adapted from established procedures.[5][6]
-
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.2 mmol, 1.2 equiv)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine, the aromatic aldehyde, and ethanol.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the isocyanide to the reaction mixture, followed by the catalytic amount of molecular iodine.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine derivative.
-
Data Summary: Scope of the Iodine-Catalyzed Reaction
| Entry | Aldehyde | Isocyanide | Yield (%) | Reference |
| 1 | Benzaldehyde | tert-Butyl | 85-95 | [6][7] |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl | 90 | [7] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexyl | 88 | [9] |
| 4 | 2-Naphthaldehyde | tert-Butyl | 89 | [7] |
| 5 | Thiophene-2-carbaldehyde | tert-Butyl | 82 | [7] |
Table 1: Representative yields for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
Catalyst-Free Condensation with α-Halocarbonyls
One of the most direct and historically significant methods for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones (e.g., phenacyl bromides).[1][10] Recent advancements have focused on developing catalyst-free and environmentally benign versions of this classic reaction.[1][11]
Mechanistic Rationale (Tschitschibabin Reaction Variant)
This reaction proceeds via a two-step sequence:
-
N-Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This forms a pyridinium salt intermediate.
-
Intramolecular Condensation & Dehydration: The endocyclic pyridine nitrogen then acts as an internal base, promoting an intramolecular condensation between the enolizable ketone and the adjacent amino group, followed by dehydration to form the aromatic imidazole ring.[1]
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a green chemistry adaptation, often performed under solvent-free conditions or in eco-friendly solvents like ethanol.[1][10]
-
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 1.0 equiv)
-
Ethanol (optional, 5 mL)
-
-
Procedure:
-
Solvent-Free Option: In a sealed vial, combine 2-aminopyridine and 2-bromoacetophenone. Heat the mixture at 60-80 °C. The reaction mixture will likely melt and then solidify. Monitor by TLC (dissolving a small aliquot in ethyl acetate) until completion (typically 1-3 hours).
-
Ethanol Option: To a round-bottom flask, add 2-aminopyridine, 2-bromoacetophenone, and ethanol. Reflux the mixture until TLC analysis indicates the consumption of starting materials.[1]
-
After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Emerging Green Chemistries: Photocatalysis and Electrochemistry
Recent research has focused on leveraging sustainable energy sources like light and electricity to drive the synthesis of imidazo[1,2-a]pyridines.
-
Visible-Light Photocatalysis: This method uses an organic dye, such as Eosin Y, to absorb visible light and initiate a radical-based reaction pathway.[2][12] For example, ethylarenes can be used as sustainable surrogates for acetophenones. The photocatalyst activates the C-H bonds of the ethylarene, which then undergoes bromination and subsequent coupling with 2-aminopyridine.[2] This approach is highly atom-economical and avoids the use of pre-functionalized starting materials.[12]
-
Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method for oxidation. In a typical setup, the reaction between a ketone and a 2-aminopyridine is carried out in an undivided cell.[13] A catalytic amount of a mediator, like hydriodic acid, facilitates the C-N bond formation and subsequent cyclization, with electricity serving as the terminal oxidant.[13] This method avoids the need for chemical oxidants, generating minimal waste.[14]
Conclusion and Future Outlook
The metal-free synthesis of imidazo[1,2-a]pyridines has matured into a robust and versatile field, offering a wide array of methodologies suitable for various applications. The shift away from transition metals addresses key principles of green chemistry by reducing toxicity, waste, and cost. Iodine-catalyzed multicomponent reactions provide exceptional efficiency and atom economy for building molecular complexity in a single step. Concurrently, refined catalyst-free condensation protocols offer simplicity and directness.
For the modern drug development professional and research scientist, these metal-free strategies are not merely academic curiosities; they are practical, scalable, and sustainable solutions for the synthesis of this critical heterocyclic scaffold. Future innovations will likely focus on further expanding the substrate scope, exploring flow chemistry setups for continuous manufacturing, and harnessing novel activation modes to create ever more efficient and environmentally responsible synthetic pathways.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Substituted Imidazo[1,2-a]pyridines
An Application Guide and Protocol Manual
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of the imidazo[1,2-a]pyridine scaffold. This privileged heterocyclic motif is a cornerstone in numerous pharmaceuticals, making its rapid and sustainable synthesis a critical objective. We will explore the fundamental principles of microwave heating, delve into key reaction mechanisms, and present detailed, validated protocols for the synthesis of a variety of substituted imidazo[1,2-a]pyridines. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic methodologies.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Microwave Advantage
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of medicinally important compounds.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) feature this core structure.[1] Its broad pharmacological significance, including anticancer, anti-inflammatory, and antiviral properties, drives continuous demand for innovative and efficient synthetic routes.[1][2]
Traditional syntheses often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[5][6]
The Principle of Microwave Heating in Organic Synthesis
Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation energizes a reaction mixture through direct interaction with polar molecules.[6][7] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as solvents or reactants, continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular reorientation creates friction, generating heat volumetrically and uniformly throughout the sample.[3][6]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions with other molecules generate heat.[3]
This direct energy transfer leads to remarkably rapid and uniform heating, often resulting in dramatic reaction rate accelerations, improved yields, and enhanced product purity by minimizing the formation of side products.[4][5] Reactions that might take hours or days using conventional reflux can often be completed in a matter of minutes.[6]
Why MAOS for Imidazo[1,2-a]pyridines?
The synthesis of imidazo[1,2-a]pyridines often involves polar intermediates and transition states, making them ideal candidates for microwave acceleration. The key benefits include:
-
Drastic Reduction in Reaction Time: Accelerates cyclization and condensation steps.[4][7]
-
Higher Yields and Purity: Uniform heating minimizes thermal degradation and byproduct formation.[4]
-
Greener Chemistry: Enables solvent-free reactions or the use of environmentally benign solvents like water or ethanol.[1][5]
-
Facilitates Multicomponent Reactions: The efficiency of MAOS makes it highly suitable for one-pot, multicomponent strategies, improving atom economy and simplifying workflows.[8][9]
General Experimental Workflow
A typical microwave-assisted synthesis follows a streamlined process. The ability to precisely control temperature and pressure in a sealed vessel allows for reactions to be conducted safely above the solvent's boiling point, further accelerating the process.
Figure 1: General experimental workflow for microwave-assisted synthesis.
Key Synthetic Strategies and Protocols
Several robust strategies exist for the synthesis of imidazo[1,2-a]pyridines, with multicomponent reactions being particularly amenable to microwave conditions.
Two-Component Cyclocondensation: The Classic Route Accelerated
The most fundamental synthesis involves the reaction of a 2-aminopyridine with an α-haloketone.[10] Microwave irradiation dramatically accelerates this process, often under solvent-free or green solvent conditions.
Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-haloketone, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[9][10]
Figure 2: Mechanism of two-component imidazo[1,2-a]pyridine synthesis.
Protocol 1: Solvent-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [9][11]
This protocol describes a one-pot, three-component reaction in principle, but is often executed as a two-component reaction where the pyridinium salt is formed in situ.
-
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted α-bromoketone (1.0 mmol)
-
Ammonium acetate (optional, can facilitate the reaction) (1.2 mmol)
-
10 mL microwave reaction vial with a magnetic stir bar
-
-
Procedure:
-
Add the 2-aminopyridine (1.0 mmol) and α-bromoketone (1.0 mmol) to the microwave reaction vial.
-
If using, add ammonium acetate (1.2 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 180 °C (use temperature control)
-
Ramp Time: 2 minutes
-
Hold Time: 4-10 minutes
-
Power: 100-200 W (dynamic power control is recommended)
-
Stirring: High
-
-
After irradiation, cool the vial to room temperature (typically with compressed air).
-
Open the vial and add 10 mL of dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.
-
Data Presentation: Scope of Two-Component Synthesis
| Entry | 2-Aminopyridine Substituent | α-Bromoketone Substituent (Aryl) | Time (min) | Yield (%) | Source |
| 1 | H | Phenyl | 4 | 98 | [9] |
| 2 | H | 4-Bromophenyl | 4 | 95 | [9] |
| 3 | H | 4-Nitrophenyl | 4 | 92 | [9] |
| 4 | 5-Methyl | Phenyl | 4 | 96 | [9] |
| 5 | 4-Chloro | 4-Methoxyphenyl | 10 | 90 | [11] |
Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful multicomponent strategy for synthesizing 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[12][13] This reaction is significantly enhanced by microwave irradiation, allowing for rapid library synthesis.
Mechanism: The reaction is believed to initiate with the formation of an imine between the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate, followed by tautomerization to yield the final product.[12]
Protocol 2: Microwave-Assisted GBB Synthesis of Imidazo[1,2-a]pyridine-Chromones [12]
-
Materials:
-
3-Formyl-chromone (1.0 equiv)
-
Substituted 2-aminopyridine (1.0 equiv)
-
Substituted isocyanide (1.2 equiv)
-
Ammonium chloride (NH4Cl, 20 mol%)
-
Ethanol (EtOH)
-
10 mL microwave reaction vial with a magnetic stir bar
-
-
Procedure:
-
To the microwave vial, add 3-formyl-chromone, 2-aminopyridine, NH4Cl, and EtOH.
-
Seal the vial and irradiate under the following conditions:
-
Temperature: 80 °C
-
Power: 100 W
-
Hold Time: 20 minutes
-
-
Cool the vial to room temperature.
-
Add the isocyanide (1.2 equiv) to the reaction mixture.
-
Reseal the vial and irradiate again under the same conditions (80 °C, 100 W) for an additional 15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate, 7:3 v/v).
-
A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is another elegant one-pot multicomponent reaction to access imidazo[1,2-a]pyridines.[14][15] This domino reaction involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a transition metal like copper.[15][16] Microwave assistance can enhance the efficiency of this process, especially when using greener solvents like water.[14][15]
Protocol 3: Copper-Catalyzed A³ Coupling in Aqueous Media [15][16]
-
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(II) Sulfate (CuSO4, 5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Sodium Dodecyl Sulfate (SDS, surfactant)
-
Water
-
10 mL microwave reaction vial with a magnetic stir bar
-
-
Procedure:
-
In the microwave vial, dissolve SDS in water to form a micellar solution.
-
Add 2-aminopyridine, aldehyde, terminal alkyne, CuSO4, and sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 80-100 °C) for 20-40 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify via column chromatography on silica gel.
-
Safety and Troubleshooting
-
Safety: Microwave reactors operate under high pressure and temperature. Always use vials and caps rated for the intended conditions. Never exceed the recommended fill volume for the reaction vial (typically 1/3 to 1/2 of the total volume). Ensure the reactor's safety features are operational.
-
Troubleshooting:
-
Low Yield: Consider increasing the reaction time or temperature in small increments. Ensure reagents are pure and dry, unless using aqueous media. Check catalyst activity.
-
Incomplete Reaction: A common issue is inefficient heating. Ensure the reaction mixture has sufficient polarity to absorb microwave energy. If not, a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) or an ionic liquid can be added as a passive heating element.
-
Charring/Decomposition: This indicates excessive temperature. Reduce the set temperature or power. Consider using a faster temperature ramp to minimize time spent at intermediate, potentially problematic temperatures.
-
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted imidazo[1,2-a]pyridines. By leveraging the principles of direct, efficient energy transfer, MAOS provides a green, rapid, and highly effective platform for generating these pharmaceutically vital scaffolds. The protocols outlined in this guide serve as a robust starting point for researchers to accelerate drug discovery efforts and develop sustainable synthetic methodologies. The adaptability of microwave chemistry to various reaction types, including classic condensations and modern multicomponent reactions, ensures its continued prominence in the field.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 15. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for the synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can systematically troubleshoot issues and optimize your reaction for higher yields and purity.
The synthesis of imidazo[1,2-a]pyridines is a cornerstone in medicinal chemistry, with this specific scaffold appearing in numerous biologically active compounds.[1] The most prevalent and reliable method for this synthesis is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction.[2][3] This guide will focus on the common route employing 2-amino-6-methylpyridine and a bromoacetaldehyde equivalent.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 8-Bromo-5-methylimidazo[1,2-a]pyridine?
The most common and direct route involves the reaction of 3-bromo-6-methylpyridin-2-amine with chloroacetaldehyde. An alternative and often preferred approach for laboratory scale is the condensation of 2-amino-6-methylpyridine with a bromoacetaldehyde equivalent, such as bromoacetaldehyde diethyl acetal, followed by bromination of the resulting 5-methylimidazo[1,2-a]pyridine. For the purpose of this guide, we will focus on troubleshooting the direct condensation of a brominated aminopyridine.
Q2: What are the critical reaction parameters that I need to control to maximize yield?
The yield of this reaction is highly sensitive to several factors:
-
Purity of Starting Materials: Impurities in the 2-amino-6-methylpyridine or the bromoacetaldehyde reagent can lead to significant side product formation.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or alcohols such as ethanol or n-butanol are typically used to facilitate both the initial SN2 reaction and the subsequent intramolecular cyclization.
-
Temperature Control: The reaction generally requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and polymerization, especially of the aldehyde reagent.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged heating can increase the formation of degradation products. Monitoring by TLC or LC-MS is crucial.
Q3: How is the final hydrochloride salt typically formed and isolated?
After the cyclization reaction is complete and the crude product (the free base) is isolated and purified, it is typically dissolved in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in dioxane or isopropanol) is then added dropwise, often with cooling, to precipitate the hydrochloride salt. The purity of the free base is critical for successful crystallization of the salt.
Troubleshooting Guide: From Low Yield to Purification Headaches
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Consistently Low or No Yield of the Desired Product
Q: My reaction is complete according to TLC, but after work-up, the isolated yield of the crude 8-Bromo-5-methylimidazo[1,2-a]pyridine is below 30%. What are the most probable causes?
A: Low isolated yield despite apparent completion on TLC is a common issue that can be traced back to several factors, from reagent quality to work-up procedures.
Potential Causes & Recommended Solutions:
-
Poor Quality of Bromoacetaldehyde Reagent: Bromoacetaldehyde and its precursors are inherently unstable and can degrade or polymerize upon storage.
-
Solution: Use freshly prepared or newly purchased chloroacetaldehyde or bromoacetaldehyde diethyl acetal. If using the acetal, ensure the hydrolysis to the aldehyde is efficient and used immediately.
-
-
Sub-optimal Reaction Temperature: The cyclization step requires sufficient thermal energy, but side reactions are also accelerated at higher temperatures.[4]
-
Solution: Optimize the temperature carefully. A typical range is 80-120 °C. If you observe significant charring or the formation of intractable baseline material on TLC, reduce the temperature and increase the reaction time.
-
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing the starting materials and intermediates.
-
Solution: Ethanol or acetonitrile are common choices.[5] If solubility is an issue, consider a more polar, higher-boiling solvent like DMF. However, be aware that DMF can be difficult to remove completely and may complicate work-up.
-
-
Product Loss During Aqueous Work-up: The imidazo[1,2-a]pyridine core has a basic nitrogen, which can lead to its partial protonation and solubility in the aqueous phase during extraction, especially if the aqueous layer is acidic.
-
Solution: During the extractive work-up, ensure the aqueous layer is basic (pH > 9) by adding a base like sodium carbonate or sodium hydroxide solution before extracting with an organic solvent (e.g., ethyl acetate, DCM). This ensures the product is in its free base form and partitions into the organic layer.
-
Problem 2: Complex Mixture of Products and Impurities
Q: My crude NMR/LC-MS shows the presence of my desired product, but also several significant impurities. What are these and how can I avoid them?
A: The formation of side products is often related to the reactivity of the starting materials and intermediates.
Common Impurities and Mitigation Strategies:
-
Unreacted 2-Amino-6-methylpyridine: This is often seen if the reaction is incomplete or if the bromoacetaldehyde reagent has degraded.
-
Mitigation: Ensure a slight excess (1.1-1.2 equivalents) of the aldehyde reagent is used and that the reaction is monitored to completion.[6]
-
-
Polymerization Products: Aldehydes, particularly α-haloaldehydes, are prone to self-condensation and polymerization, especially under basic conditions or at high temperatures.
-
Mitigation: Add the aldehyde solution slowly to the heated solution of the aminopyridine. Avoid overly high temperatures.
-
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation.[4]
-
Mitigation: While less common in this specific reaction unless oxidizing agents are present, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation, especially if the reaction is run for extended periods at high temperatures.
-
The table below summarizes troubleshooting approaches for common issues.
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Reagent decomposition | Use fresh chloroacetaldehyde or bromoacetaldehyde diethyl acetal. |
| Product loss in work-up | Basify the aqueous layer (pH > 9) before extraction. | |
| Incomplete reaction | Increase reaction time or temperature moderately. Monitor by TLC/LC-MS. | |
| Multiple Spots on TLC | Polymerization of aldehyde | Lower reaction temperature; add aldehyde slowly. |
| Incomplete cyclization | Ensure sufficient heating and reaction time. Consider a higher boiling solvent. | |
| Oily Product/Failure to Crystallize | Impurities present | Purify the crude free base by column chromatography before salt formation. |
| Residual solvent | Ensure the product is completely dry (high vacuum) before attempting crystallization. | |
| Hygroscopic nature | Handle the hydrochloride salt under an inert, dry atmosphere. |
Problem 3: Difficulty in Isolating the Final Hydrochloride Salt
Q: After adding HCl to my purified free base, I get an oil or a sticky solid instead of a crystalline powder. What can I do?
A: This is a very common issue in the final isolation step and almost always points to either impurities in the free base or sub-optimal crystallization technique.
Solutions for Salt Formation:
-
Purity is Paramount: The free base must be of high purity (>95%) for reliable crystallization of the salt.
-
Action: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent streaking on the column, is a good starting point.
-
-
Solvent Selection: The choice of solvent for precipitation is critical.
-
Action: Diethyl ether is a common choice for precipitating hydrochloride salts. If the product oils out, try adding the HCl solution at a lower temperature (0 °C or below). Alternatively, try a solvent system where the salt has very low solubility, such as a mixture of DCM and pentane, or ethyl acetate and hexanes.
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal can induce crystallization.
-
Trituration: If an oil forms, it can sometimes be induced to solidify by scratching the inside of the flask with a glass rod at the solvent-air interface or by removing the solvent and triturating the residual oil with a non-polar solvent like pentane or hexanes.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
The following diagram outlines the key stages of the synthesis and the decision points for troubleshooting.
Caption: Workflow for synthesis and troubleshooting of 8-Bromo-5-methylimidazo[1,2-a]pyridine HCl.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Cyclization to form 8-Bromo-5-methylimidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-6-methylpyridin-2-amine (1.0 eq).
-
Add ethanol (approx. 10 mL per 1 g of aminopyridine).
-
Add chloroacetaldehyde (50 wt. % in H₂O, 1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is > 8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Step 2: Purification and Hydrochloride Salt Formation
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the purified free base, typically as a white to off-white solid.
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
With stirring, slowly add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane dropwise.
-
A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
References
- 1. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Common side products in the synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957120-36-4).[1][2] This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify side products encountered during this synthesis. We will delve into the causality behind the formation of these impurities and provide field-proven protocols to mitigate them, ensuring the integrity and reproducibility of your experiments.
The primary route to the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, a reaction widely known since its discovery by Tschitschibabin.[3][4][5] For the target molecule, this specifically involves the reaction of 2-amino-3-bromo-6-methylpyridine with chloroacetaldehyde, followed by salt formation. While seemingly straightforward, this pathway is prone to several side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product analysis (NMR/LC-MS) shows an unexpected isomeric impurity. What is the likely source and how can I confirm it?
A: The most probable source of an isomeric impurity is not the cyclization reaction itself, but rather the presence of an isomer in your starting material, 2-amino-3-bromo-6-methylpyridine.
-
Causality: The synthesis of 2-amino-3-bromo-6-methylpyridine typically involves the electrophilic bromination of 2-amino-6-methylpyridine.[6] While the 3-position is the kinetically favored product, minor amounts of the thermodynamically more stable 2-amino-5-bromo-6-methylpyridine can form. If this isomeric impurity is carried through the synthesis, it will cyclize to form 7-Bromo-5-methylimidazo[1,2-a]pyridine , which is often difficult to separate from the desired 8-bromo product due to similar polarities.
-
Identification & Confirmation:
-
Mass Spectrometry (MS): The isomer will have the identical mass as your target product, making it indistinguishable by MS alone.
-
¹H NMR Spectroscopy: The key to differentiation lies in the coupling patterns of the aromatic protons on the pyridine ring system.
-
Expected Product (8-Bromo): You will typically see two doublets in the aromatic region for H-6 and H-7.
-
Isomeric Impurity (7-Bromo): You will observe two singlets for the H-6 and H-8 protons, a distinct signature.
-
-
Starting Material Analysis: The most effective approach is to rigorously analyze your 2-amino-3-bromo-6-methylpyridine starting material by HPLC and ¹H NMR before beginning the synthesis.[7]
-
-
Preventative Action:
-
Source high-purity 2-amino-3-bromo-6-methylpyridine (≥98%).
-
If you synthesize it in-house, optimize bromination conditions (low temperature, controlled addition of brominating agent) and purify the intermediate carefully by recrystallization or column chromatography to remove the 5-bromo isomer.
-
Q2: During the reaction, I'm observing a significant amount of a dark, insoluble, tar-like material. What is it and how can I prevent its formation?
A: This is almost certainly due to the self-polymerization of anhydrous chloroacetaldehyde.
-
Causality: Chloroacetaldehyde is a highly reactive electrophile.[8] In its anhydrous form, it readily undergoes acid- or base-catalyzed self-condensation and polymerization to form complex, often colored, polyacetals.[9] This process is difficult to control and significantly reduces the amount of aldehyde available for the desired reaction.
-
Identification & Confirmation:
-
The polymer is generally insoluble in common organic solvents used for workup (e.g., ethyl acetate, dichloromethane).
-
It appears as a dark, sticky, or solid residue.
-
¹H NMR of the crude material will show broad, unresolved signals in addition to your product peaks.
-
-
Preventative Action:
-
Use a Stable Precursor: The most effective solution is to avoid using anhydrous chloroacetaldehyde. Instead, use a stable precursor that generates the aldehyde in situ. Chloroacetaldehyde dimethyl acetal is an excellent alternative.[8] Under the acidic conditions that can develop during the initial reaction step, it will slowly hydrolyze to release chloroacetaldehyde, keeping its instantaneous concentration low and minimizing polymerization.[10][11]
-
Use the Hydrate: Chloroacetaldehyde is often supplied as a 45-50% aqueous solution, where it exists primarily as the more stable hydrate.[8] While this introduces water into the reaction, it effectively prevents polymerization. The reaction may require slightly longer heating to drive the cyclization.
-
Q3: My reaction yield is consistently low, and I recover a large amount of unreacted 2-amino-3-bromo-6-methylpyridine. What are the common causes?
A: Low conversion points to suboptimal reaction conditions or reagent deactivation. Several factors could be at play.
-
Causality & Troubleshooting:
-
Inefficient Alkylation/Cyclization: The reaction proceeds in two main steps: N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation of the exocyclic amine onto the carbonyl.[12][13]
-
Temperature/Time: This reaction often requires heat to proceed to completion. Ensure you are refluxing for an adequate period (typically 4-12 hours). Monitor the reaction by TLC or LC-MS.
-
Base: While the reaction can proceed without a base, the condensation step releases water and HBr, which protonates the starting amine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acid and drive the reaction to completion.[5]
-
-
Reagent Quality: As discussed in Q2, if your chloroacetaldehyde has polymerized, there is simply not enough of it to react with the aminopyridine.
-
Solvent Choice: The reaction is typically run in a polar protic solvent like ethanol or isopropanol, which facilitates both the Sₙ2 alkylation and the subsequent cyclization. Ensure your solvent is of sufficient purity.
-
Q4: I've noticed a minor peak in my mass spectrum at approximately double the mass of my starting aminopyridine. Could this be a dimer?
A: Yes, this is a plausible side product arising from the dimerization of the 2-aminopyridine starting material.
-
Causality: 2-aminopyridines can undergo oxidative or photochemical dimerization.[14][15] While less common under standard thermal conditions for this synthesis, the presence of trace metal impurities or prolonged exposure to air at high temperatures can facilitate the formation of azo or other dimeric structures.
-
Identification & Confirmation:
-
Mass Spectrometry (MS): Look for a peak corresponding to [2 * M - 2H] or similar, where M is the mass of 2-amino-3-bromo-6-methylpyridine.
-
TLC/HPLC: The dimer will be significantly less polar than the starting material and the final product.
-
Color: These dimers are often highly colored (yellow/orange).
-
-
Preventative Action:
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Use purified, degassed solvents.
-
Minimize reaction time once the starting material has been consumed.
-
The dimer can typically be removed via standard silica gel column chromatography.
-
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Isomeric Impurity | Contamination of starting material with 2-amino-5-bromo-6-methylpyridine. | Analyze starting material purity via HPLC/NMR. Purify the starting material if necessary. This ensures the correct regiochemistry from the outset. |
| Dark Polymer/Tar | Self-polymerization of anhydrous chloroacetaldehyde.[8] | Use chloroacetaldehyde dimethyl acetal or the aqueous hydrate form. This releases the aldehyde slowly in situ or uses a more stable form, preventing polymerization.[10] |
| Low Conversion | Insufficient reaction time/temperature; generated acid quenching the reaction. | Increase reflux time and monitor by TLC. Add a mild inorganic base (e.g., NaHCO₃) to neutralize the HBr formed during cyclization, keeping the amine nucleophilic. |
| High MW Impurity | Oxidative dimerization of the 2-aminopyridine starting material.[15] | Run the reaction under an inert (N₂/Ar) atmosphere. This prevents air oxidation of the electron-rich starting material. |
Key Experimental Protocols
Protocol 1: Synthesis Using Chloroacetaldehyde Dimethyl Acetal (Polymer-Free Method)
This protocol minimizes the formation of polymeric side products.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-bromo-6-methylpyridine (1.0 eq).
-
Reagents: Add ethanol (approx. 10 mL per gram of aminopyridine). Add chloroacetaldehyde dimethyl acetal (1.2 eq).
-
Reaction: Heat the mixture to reflux. The acetal will slowly hydrolyze in the presence of trace acid to form chloroacetaldehyde.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product is typically more fluorescent and has a higher Rf than the starting material. The reaction usually takes 6-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Evaporate the solvent under reduced pressure.
-
Purification (Free Base): Redissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution to remove any acid. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude free base, which can be purified by column chromatography or recrystallization.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete. Filter the resulting solid and wash with cold diethyl ether to obtain the hydrochloride salt.
Protocol 2: Purity Analysis of 2-amino-3-bromo-6-methylpyridine via HPLC
-
System: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% TFA or Formic Acid). For example, a 20-minute gradient from 10% to 90% Acetonitrile.
-
Detection: UV detector at 254 nm and 280 nm.
-
Analysis: The 5-bromo isomer will have a slightly different retention time than the desired 3-bromo isomer. Integrate the peaks to determine the purity and isomeric ratio. A purity of >98% is recommended.
Visualized Reaction & Troubleshooting Workflow
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary reaction for synthesizing the imidazo[1,2-a]pyridine core and the formation pathways for the two most common side products.
Caption: Main reaction and key side product pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues during the synthesis.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. parchem.com [parchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. echemi.com [echemi.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Bromo-5-methylimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support center for the purification of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
I. Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound whose hydrochloride salt form generally enhances its stability and solubility in aqueous media.[1] The purification strategy for this molecule is dictated by its chemical properties and the potential impurities that may arise during its synthesis.
The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] For 8-Bromo-5-methylimidazo[1,2-a]pyridine, this typically involves the reaction of 2-amino-3-bromo-6-methylpyridine with a suitable reagent like chloroacetaldehyde.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-amino-3-bromo-6-methylpyridine and byproducts from the synthesis of the α-halocarbonyl reagent.
-
Isomeric Byproducts: Incomplete regioselectivity during bromination or other synthetic steps can lead to isomeric impurities.
-
Polyhalogenated Species: Over-bromination can result in di- or tri-brominated imidazopyridines.
-
Hydrolysis Products: The imidazo[1,2-a]pyridine ring can be susceptible to hydrolysis under certain pH conditions.
-
Residual Solvents: Solvents used in the synthesis and workup, such as DMF, ethanol, or ethyl acetate, may be present in the crude product.
II. Purification Strategy Decision Tree
Choosing the right purification technique is crucial. The following decision tree can guide you in selecting the most appropriate method based on the nature of the impurities and the scale of your purification.
References
Technical Support Center: Optimizing Suzuki Coupling with Brominated Imidazopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated imidazopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this important heterocyclic motif. Imidazopyridines are privileged structures in drug discovery, but their electronic properties can present unique challenges for palladium-catalyzed reactions.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your catalyst selection and reaction conditions for maximal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic selection of reagents and conditions for coupling with brominated imidazopyridines.
Q1: Why are brominated imidazopyridines considered "challenging" substrates for Suzuki coupling?
A1: The primary challenge stems from the electronic nature of the imidazopyridine ring system. It is an electron-deficient heterocycle, which can make the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst to the C-Br bond sluggish.[1][2] Furthermore, the nitrogen atoms in the ring can act as coordinating ligands to the palladium center, potentially leading to catalyst inhibition or deactivation. The position of the bromine atom (e.g., on the imidazole vs. the pyridine ring) also significantly influences reactivity due to differing electronic and steric environments.[3]
Q2: What is the most critical parameter to consider when selecting a catalyst system for this reaction?
A2: The choice of ligand is paramount.[2][4][5] While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, it is the ligand that dictates the reactivity and stability of the active Pd(0) species. For electron-deficient heteroaryl bromides like brominated imidazopyridines, you require ligands that are both highly electron-donating and sterically bulky .[2][6]
-
Electron-donating character: Increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the C-Br bond.
-
Steric bulk: Favors the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) species, which is highly reactive.[7]
Standard ligands such as triphenylphosphine (PPh₃) are often ineffective for these substrates and can lead to low or no conversion.[2]
Q3: Which specific classes of ligands are most effective for coupling with brominated imidazopyridines?
A3: Based on extensive literature and internal validation, two classes of ligands consistently deliver superior results for these challenging substrates.
| Ligand Class | Examples | Key Advantages | Recommended Pd Source |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding; excellent for accelerating oxidative addition with aryl chlorides and electron-deficient bromides.[2][6] | Pd(OAc)₂, Pd₂(dba)₃ |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, resistant to decomposition at high temperatures. | [Pd(IPr)(cin)Cl], Pd-PEPPSI™ |
Q4: How does the choice of base influence the reaction outcome?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][9] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate anion (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[10][11]
-
Strong, non-nucleophilic inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are highly effective at promoting boronate formation without interfering with the catalyst or substrates.[6][12]
-
Milder bases like potassium carbonate (K₂CO₃) or fluoride sources (CsF, KF) can also be effective, particularly if the substrate is sensitive to harsh basic conditions.[6][13]
-
Caution: The use of strong alkoxide bases (e.g., NaOtBu) or hydroxide bases (NaOH, KOH) in combination with protic solvents can significantly increase the risk of a side reaction known as debromination .[13][14]
Q5: What is the optimal solvent system for this chemistry?
A5: Aprotic polar solvents are the standard choice. A mixture of a primary solvent with a small amount of water is often beneficial.
-
Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME).[8][13]
-
Role of Water: A small amount of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) helps to dissolve the inorganic base and facilitates the equilibrium between the boronic acid and the active boronate species.[1][6]
-
Anhydrous Conditions: For substrates that are highly susceptible to protodeboronation of the boronic acid partner or hydrolysis, strictly anhydrous conditions may be required.[6] In these cases, bases like potassium trimethylsilanolate (TMSOK) can be employed.[6]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental issues.
Problem 1: Low to No Product Formation (Starting Material Recovered)
-
Probable Cause A: Inactive Catalyst System.
-
Causality: The oxidative addition step is the most common bottleneck for electron-deficient heteroaryl bromides.[2] An insufficiently reactive catalyst system (e.g., Pd(PPh₃)₄) will fail to break the C-Br bond, stalling the catalytic cycle before it begins. The active Pd(0) species is also sensitive to oxygen and can be deactivated through oxidation.[2]
-
Solutions:
-
Switch to a More Active Ligand: Replace PPh₃ or other generic phosphines with a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand.[2][6]
-
Ensure Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture (via sparging with argon/nitrogen or freeze-pump-thaw cycles) before adding the catalyst.[6]
-
Use a Pre-catalyst: Employ a modern, air-stable Pd(II) pre-catalyst that reliably generates the active Pd(0) species in situ.
-
-
-
Probable Cause B: Inefficient Transmetalation.
-
Causality: The boronic acid is not being activated sufficiently to participate in the transmetalation step. This is typically an issue with the base or solvent system.[10][11]
-
Solutions:
-
Change the Base: Switch from a weaker base (like Na₂CO₃) to a stronger, more effective one (like K₃PO₄ or Cs₂CO₃).[6][15] Ensure the base is finely powdered to maximize surface area.
-
Optimize Water Content: If using an anhydrous solvent with K₃PO₄, the reaction may require a small amount of water (e.g., 1-5 equivalents) to function.[1] Conversely, if the reaction is too aqueous, try reducing the water content.
-
-
-
Probable Cause C: Low Reaction Temperature.
-
Causality: The activation energy for the oxidative addition of brominated imidazopyridines can be high. Insufficient thermal energy will result in a very slow or stalled reaction.
-
Solution: Increase the reaction temperature, typically to 80-110 °C.[6] Microwave irradiation can also be a powerful tool to accelerate sluggish couplings.[13][16]
-
Problem 2: Significant Debromination Side Product Observed
-
Probable Cause: Hydride-Mediated Reduction.
-
Causality: Debromination (or hydrodehalogenation) occurs when the palladium-aryl intermediate is intercepted by a hydride source before it can undergo transmetalation.[14] This side reaction is often promoted by strong bases in the presence of protic solvents (water, alcohols) or other potential hydride donors.[13]
-
Solutions:
-
Use a Milder Base: Switch from strong hydroxide or alkoxide bases to Cs₂CO₃, K₃PO₄, or CsF.[13]
-
Modify the Solvent System: Reduce the amount of water or alcohol in the reaction. In severe cases, switch to strictly anhydrous conditions.
-
Protect the Imidazole Nitrogen: The N-H proton of the imidazole ring can sometimes be a contributing factor. Protecting this position (e.g., with a SEM or Boc group) can alter the electronic properties and may suppress this pathway.[14]
-
-
Problem 3: Boronic Acid Decomposition (Protodeboronation)
-
Probable Cause: Substrate Instability.
-
Causality: Boronic acids, especially electron-deficient and some heteroaromatic variants, can be unstable under harsh basic conditions and at elevated temperatures, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[6]
-
Solutions:
-
Use a Milder Base: Switch to a base like potassium fluoride (KF) or use a base-free protocol if feasible.[6]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust boronate ester (e.g., a pinacol ester, MIDA ester) or use a potassium trifluoroborate salt.[6][17] These are significantly more resistant to protodeboronation.
-
-
Part 3: Visualized Workflows and Protocols
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction, highlighting where key reagents play their part. Understanding this cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failed Reaction
Use this decision tree to systematically diagnose and resolve unsuccessful coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Ligand Effects on the Stereochemical Outcome of SuzukiâMiyaura Couplings - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Troubleshooting guide for multicomponent reactions involving imidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions (MCRs). This guide provides in-depth, field-proven insights into troubleshooting common experimental challenges. The content is structured in a practical question-and-answer format to directly address issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
FAQ 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is resulting in very low or no desired product yield. What are the primary causes and how can I fix it?
Causality Analysis: Low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction, a cornerstone MCR for this scaffold, typically stem from one or more of the following factors: inefficient imine formation, poor nucleophilicity of the isocyanide, instability of the nitrilium intermediate, or suboptimal reaction conditions that fail to drive the final cyclization and aromatization steps.[1] The reaction is a delicate balance of reversible and irreversible steps, and any disruption can halt progress.[2] Catalyst choice, solvent, and temperature play pivotal roles in navigating this complex energy landscape.[3][4]
Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Aldehyde: Ensure the aldehyde is free of carboxylic acid impurities (from oxidation), which can interfere with the reaction. Use freshly distilled or purified aldehydes if necessary.
-
2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is crucial for the final cyclization. Electron-withdrawing groups on the pyridine ring can slow this step down, requiring more forcing conditions.[5]
-
Isocyanide: Isocyanides, particularly aliphatic ones like tert-butyl isocyanide, can be sensitive to acidic conditions and temperature, leading to decomposition.[6] Use high-purity isocyanides and consider adding them last to the reaction mixture.
-
Stoichiometry: While a 1:1:1 ratio is standard, slight excesses of the more volatile components (like some aldehydes or isocyanides) might be necessary, but this should be optimized carefully.
-
-
Optimize the Catalytic System: The GBB reaction can be sensitive to the choice and loading of the catalyst. Previously reported methods using Lewis acid catalysts like ZnCl₂, Sc(OTf)₃, and ZrCl₄ often suffer from long reaction times and low yields.[7]
-
Switch Catalysts: If a particular Lewis or Brønsted acid isn't working, consider alternatives. Scandium triflate (Sc(OTf)₃) is a classic choice, but others like Yb(OTf)₃ or even simple, inexpensive catalysts like ammonium chloride (NH₄Cl) or iodine can be highly effective.[7][8][9]
-
Catalyst Loading: Start with a catalyst loading of 10-20 mol%. Excessive catalyst can sometimes promote side reactions or decomposition.
Caption: Catalyst selection decision tree.
-
-
Re-evaluate Solvent and Temperature:
-
Solvent Polarity: Polar solvents generally favor the GBB reaction. Alcohols like methanol (MeOH) and ethanol (EtOH) are not merely solvents; they can act as co-catalysts, accelerating key steps by stabilizing charged intermediates.[4] If your reaction is sluggish in aprotic solvents like Toluene or DCM, a switch to an alcohol is a primary troubleshooting step.
-
Microwave Irradiation: To overcome activation barriers and reduce reaction times, microwave-assisted synthesis is a powerful tool. It often leads to cleaner reactions and significantly higher yields in minutes, compared to hours with conventional heating.[10][11]
Table 1: Recommended Starting Conditions for GBB Optimization
Parameter Condition A (Mild) Condition B (Microwave) Condition C (Catalyst-Free) Catalyst 5 mol% Iodine[7] 20 mol% NH₄Cl[8] None[5] Solvent Ethanol Ethanol None (neat) Temperature Room Temperature 120 °C (Microwave) 60 °C | Time | 12-24 h | 15-30 min | 1-2 h |
-
FAQ 2: My reaction is messy, with multiple side products. How can I improve selectivity?
Causality Analysis: Poor selectivity in MCRs is often due to competing reaction pathways or the decomposition of reactive intermediates.[3] In the GBB reaction, the initial imine can potentially react with other nucleophiles present, or the nitrilium ion intermediate might be trapped by species other than the pendant pyridine nitrogen. Furthermore, the isocyanide component itself can undergo undesired polymerization or hydrolysis under harsh conditions.
Troubleshooting Protocol:
-
Control the Order of Addition: Instead of a one-pot dump of all reagents, a sequential or stepwise addition can dramatically improve selectivity.
-
Pre-form the Imine: Mix the 2-aminopyridine and aldehyde in the solvent with the catalyst for 30-60 minutes before adding the isocyanide. This ensures the imine is present in high concentration, favoring the desired pathway. This is particularly important when using less reactive aldehydes or amines.[12]
-
-
Lower the Reaction Temperature: While heat can increase reaction rates, it can also accelerate side reactions. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) may favor the desired, more ordered transition state, thus improving selectivity.[3] This is a trade-off with reaction time, which will need to be extended.
-
Use a Dehydrating Agent: The initial condensation to form the imine releases water, which can hydrolyze the imine or other intermediates. Adding a dehydrating agent like trimethyl orthoformate can push the imine formation to completion and remove deleterious water, leading to a cleaner reaction.[12]
Caption: Simplified GBB reaction pathway and potential side reaction.
FAQ 3: I've successfully formed the product, but purification is a major challenge. What are the best practices?
Causality Analysis: Purification of imidazo[1,2-a]pyridines from MCRs can be complicated by the presence of unreacted polar starting materials (like 2-aminopyridine) and structurally similar byproducts. The basic nature of the product's nitrogen-rich core can cause streaking on silica gel chromatography.
Troubleshooting Protocol:
-
Aqueous Workup:
-
Perform a standard liquid-liquid extraction. Use a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove water-soluble catalysts like NH₄Cl and then with a saturated brine solution.
-
To remove unreacted 2-aminopyridine, a wash with a dilute acid (e.g., 1M HCl) can be effective, as it will protonate the amine and pull it into the aqueous layer. Caution: Your product may also be basic and could be extracted into the acid layer. Test this on a small scale first.
-
-
Chromatography:
-
Deactivate Silica: The basicity of the imidazo[1,2-a]pyridine core can lead to poor separation on standard silica gel. Pre-treating the silica gel with triethylamine (typically 1-2% in the eluent system) can neutralize acidic sites and significantly improve peak shape.
-
Solvent System: A gradient elution starting from a non-polar system (e.g., Hexanes/Ethyl Acetate) is usually effective.
-
-
Recrystallization/Precipitation:
-
Recrystallization is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
For industrial scale-up, forming a salt (e.g., a sulfate salt) can be an efficient method for purification by precipitation, followed by neutralization to recover the free base.[12]
-
Step-by-Step General Purification Workflow
-
Reaction Quench: After the reaction is complete (monitored by TLC), quench with water or a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture 3 times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine & Wash: Combine the organic layers and wash with brine.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify Crude Material:
-
Option A (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with 1% triethylamine in the eluent.
-
Option B (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges, offer troubleshooting solutions, and present frequently asked questions to facilitate a smooth and efficient scale-up of this important pharmaceutical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and industrially scalable method is the Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1] For the synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine, the key starting materials are 2-amino-3-bromo-6-methylpyridine and a chloroacetaldehyde solution. The resulting free base is then converted to its hydrochloride salt.
Q2: Why is the hydrochloride salt form of the compound often preferred?
A2: The hydrochloride salt of 8-Bromo-5-methylimidazo[1,2-a]pyridine generally exhibits improved crystallinity, stability, and aqueous solubility compared to the free base. These properties are highly desirable for pharmaceutical applications, aiding in formulation, bioavailability, and shelf-life. The salt formation step also serves as an effective purification method.[2]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both the starting material, 2-amino-3-bromo-6-methylpyridine, and the reagent, chloroacetaldehyde, are hazardous. 2-amino-3-bromo-6-methylpyridine is harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Chloroacetaldehyde is toxic and corrosive. It is imperative to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) of all reagents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of ethyl acetate and hexanes, will show the consumption of the starting 2-amino-3-bromo-6-methylpyridine and the formation of the product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded chloroacetaldehyde solution. 2. Insufficient reaction temperature or time. 3. Poor quality of the starting 2-amino-3-bromo-6-methylpyridine. | 1. Use a fresh, properly stored solution of chloroacetaldehyde. Consider titrating the solution to determine its exact concentration. 2. Gradually increase the reaction temperature in increments of 5-10 °C and monitor by TLC. Extend the reaction time, checking for product formation every 1-2 hours. 3. Verify the purity of the starting material by NMR or HPLC. If necessary, purify the starting material before use. |
| Formation of Multiple By-products | 1. Side reactions due to excessive heat. 2. Polymerization of chloroacetaldehyde. 3. Presence of impurities in the starting materials or solvent. | 1. Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring. 2. Add the chloroacetaldehyde solution slowly and portion-wise to the reaction mixture to minimize its self-condensation. 3. Use high-purity, anhydrous solvents and ensure the starting materials are free of significant impurities. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction solvent. 2. Formation of an oil instead of a solid precipitate. | 1. After the reaction is complete, cool the mixture and try to induce precipitation. If that fails, carefully remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. 2. If the product oils out, try adding a non-polar co-solvent to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
| Low Yield of Hydrochloride Salt | 1. Incomplete protonation of the free base. 2. Product loss during washing or filtration. 3. Inappropriate solvent for salt precipitation. | 1. Ensure a slight excess of hydrochloric acid is used. The pH of the solution should be acidic. 2. Minimize the volume of solvent used for washing the precipitated salt. Ensure the wash solvent is cold to reduce product solubility. 3. The choice of solvent for salt formation is critical. A solvent in which the hydrochloride salt is poorly soluble, such as isopropanol or a mixture of ethanol and diethyl ether, is often effective.[2][3] |
| Product Fails Purity Specifications | 1. Incomplete reaction or presence of by-products. 2. Inefficient purification of the free base. 3. Trapped solvent or impurities in the hydrochloride salt. | 1. Re-evaluate the reaction conditions to drive the reaction to completion. 2. Purify the crude free base by column chromatography on silica gel before converting it to the hydrochloride salt. 3. After filtration, wash the hydrochloride salt with a suitable cold solvent to remove residual impurities. Dry the final product under vacuum to remove any trapped solvent. |
III. Experimental Protocols
A. Synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine (Free Base)
This protocol is a representative procedure based on the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[1][4]
Materials:
-
2-amino-3-bromo-6-methylpyridine
-
Chloroacetaldehyde (50% w/w aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromo-6-methylpyridine (1.0 equivalent) in ethanol.
-
Add sodium bicarbonate (1.2 equivalents) to the solution.
-
Slowly add the chloroacetaldehyde solution (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 8-Bromo-5-methylimidazo[1,2-a]pyridine as a solid.
B. Purification of the Free Base (Optional but Recommended for High Purity)
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
C. Synthesis of this compound
This protocol outlines the conversion of the free base to its hydrochloride salt.[3]
Materials:
-
8-Bromo-5-methylimidazo[1,2-a]pyridine (free base)
-
Isopropanol (or a mixture of ethanol and diethyl ether)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
Procedure:
-
Dissolve the purified 8-Bromo-5-methylimidazo[1,2-a]pyridine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of hydrochloric acid dropwise with stirring.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold isopropanol or diethyl ether.
-
Dry the this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
IV. Scale-Up Considerations
Scaling up the synthesis from laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[5]
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Use of metered pumps for controlled and consistent addition rates. The exothermic nature of the reaction needs to be managed with an appropriate cooling system. |
| Temperature Control | Heating mantle or oil bath. | Jacketed reactor with a circulating heating/cooling fluid for precise and uniform temperature control. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller design to ensure efficient mixing in a larger volume. |
| Work-up and Extraction | Separatory funnel. | Large-scale liquid-liquid extractor or a series of agitated tanks for efficient phase separation. |
| Isolation and Drying | Buchner funnel and vacuum oven. | Centrifuge or filter-dryer for efficient solid-liquid separation and drying in a single piece of equipment. |
| Solvent Handling | Open to the atmosphere in a fume hood. | Closed systems with solvent recovery to minimize emissions and reduce costs. |
V. Characterization Data
Accurate characterization of the final product is crucial for quality control. Below are the expected analytical data for this compound.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₈BrClN₂ |
| Molecular Weight | 247.52 g/mol |
| ¹H NMR | Expected chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆): Aromatic protons in the range of 7.0-8.5 ppm, methyl protons around 2.5 ppm. The protonation of the pyridine nitrogen in the hydrochloride salt may cause a downfield shift of adjacent protons.[2] |
| ¹³C NMR | Expected chemical shifts (δ, ppm) for aromatic carbons in the range of 110-150 ppm and the methyl carbon around 15-20 ppm. |
| HPLC Purity | ≥ 98% |
VI. Diagrams
A. Synthetic Workflow
References
Managing impurities in the synthesis of imidazo[1,2-a]pyridine derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice in a practical question-and-answer format to ensure the successful and efficient synthesis of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Q1: My final product is contaminated with significant amounts of unreacted 2-aminopyridine and/or the α-haloketone. How can I remove them and prevent this in future reactions?
A1: Causality and Prevention
The presence of unreacted starting materials is a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incomplete reactions can result from insufficient reaction time, inadequate temperature, or inefficient mixing. The classic Tschitschibabin reaction, for instance, often requires elevated temperatures to proceed to completion.[1][2] Modern methods using microwave irradiation can often drive reactions to completion more efficiently.[1]
-
Stoichiometry: An incorrect molar ratio of reactants can lead to the persistence of the excess reagent in the final mixture.
-
Catalyst Inactivity: In catalyzed reactions, a deactivated or insufficient amount of catalyst can result in a stalled reaction.
Troubleshooting and Resolution
Step-by-Step Purification Protocol:
-
Initial Work-up: After the reaction is complete, perform a standard aqueous work-up. If your imidazo[1,2-a]pyridine derivative is sufficiently nonpolar, it will remain in the organic layer, while a significant portion of the more polar unreacted 2-aminopyridine may be removed with an aqueous wash.
-
Acid-Base Extraction: To specifically remove unreacted 2-aminopyridine, an acid wash can be employed. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer. Remember to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Chromatographic Purification: Column chromatography is a highly effective method for separating the desired product from both unreacted starting materials.[3] A silica gel column with a gradient elution system, typically starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The less polar imidazo[1,2-a]pyridine product will typically elute before the more polar starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities and obtain highly pure crystals.
Preventative Measures:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration to find the optimal conditions for your specific substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Adjust Stoichiometry: While a 1:1 molar ratio is often a good starting point, a slight excess of one of the reactants (e.g., 1.1 equivalents of the α-haloketone) can sometimes drive the reaction to completion.
-
Ensure Catalyst Activity: For catalyzed reactions, use a fresh, high-purity catalyst and ensure it is not deactivated by moisture or other impurities in the starting materials or solvents.
| Impurity | Analytical Detection | Purification Method |
| Unreacted 2-Aminopyridine | TLC, LC-MS, 1H NMR | Acid-base extraction, Column chromatography |
| Unreacted α-Haloketone | TLC, LC-MS, 1H NMR | Column chromatography, Recrystallization |
Issue 2: Formation of an Intermediate Due to Incomplete Cyclization
Q2: I have isolated a major byproduct that I suspect is an uncyclized intermediate. How can I confirm its structure and what reaction conditions favor complete cyclization?
A2: Understanding Incomplete Cyclization
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones proceeds through a two-step mechanism: an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization.[2] If the cyclization step is hindered or incomplete, the intermediate pyridinium salt can be isolated as a byproduct.
**dot graph "Incomplete_Cyclization" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"2-Aminopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha-Haloketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Pyridinium Salt\n(Uncyclized Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Imidazo[1,2-a]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Aminopyridine" -> "Intermediate" [label="N-Alkylation"]; "alpha-Haloketone" -> "Intermediate"; "Intermediate" -> "Product" [label="Intramolecular\nCyclization & Dehydration"]; } } Caption: Incomplete Cyclization Pathway.
Structural Confirmation of the Intermediate:
The uncyclized pyridinium salt intermediate can be distinguished from the final imidazo[1,2-a]pyridine product by spectroscopic methods:
-
1H NMR: The intermediate will show a characteristic downfield shift for the pyridine ring protons due to the positive charge on the nitrogen. The methylene protons adjacent to the pyridinium nitrogen will also be deshielded. In contrast, the final product will have aromatic protons in the typical range for the imidazo[1,2-a]pyridine scaffold.
-
13C NMR: Similar to the proton NMR, the carbon atoms of the pyridine ring in the intermediate will be shifted downfield.
-
Mass Spectrometry: The intermediate will have a molecular weight corresponding to the sum of the two starting materials minus HBr or HCl. The final product will have a molecular weight corresponding to the intermediate minus a molecule of water.
Troubleshooting and Promoting Complete Cyclization:
-
Increase Temperature and/or Reaction Time: The cyclization step often requires a higher energy input than the initial N-alkylation. Increasing the reaction temperature or prolonging the reaction time can facilitate the ring closure.
-
Role of a Base: The addition of a mild base, such as sodium bicarbonate or potassium carbonate, can facilitate the deprotonation of the exocyclic amino group, making it more nucleophilic and promoting the intramolecular attack to form the five-membered ring.[1]
-
Solvent Choice: The choice of solvent can influence the rate of cyclization. Polar aprotic solvents like DMF or DMSO can be effective in promoting this step.
Issue 3: Polysubstitution on the Imidazo[1,2-a]pyridine Ring
Q3: My desired product is accompanied by polysubstituted byproducts. How can I control the regioselectivity of the substitution?
A3: The Challenge of Polysubstitution
Polysubstitution can occur when the reaction conditions are harsh enough to allow for further reaction on the newly formed imidazo[1,2-a]pyridine ring, which is electron-rich and susceptible to electrophilic substitution.[4][5] This is particularly relevant in one-pot, multi-step syntheses where multiple reactive species are present.
**dot graph "Polysubstitution_Control" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desired" [label="Monosubstituted\nImidazo[1,2-a]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Undesired" [label="Polysubstituted\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conditions" [label="Reaction Conditions\n(Temperature, Catalyst, Time)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Desired"; "Desired" -> "Undesired" [label="Further Reaction"]; "Conditions" -> "Desired" [style=dashed]; "Conditions" -> "Undesired" [style=dashed]; } } Caption: Controlling Polysubstitution.
Strategies to Minimize Polysubstitution:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is the first line of defense. Using a slight excess of the limiting reagent can help to consume the other reactant before it can engage in further substitution.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can often favor the formation of the monosubstituted product.
-
Choice of Catalyst: In catalyzed reactions, the choice of catalyst can significantly influence the selectivity. For example, in some multi-component reactions, certain Lewis acids may promote the desired cyclization without activating the product for further reaction.[6]
-
Stepwise Synthesis: If one-pot methods consistently lead to polysubstitution, a stepwise approach where the imidazo[1,2-a]pyridine core is first synthesized and purified before introducing the next substituent can provide better control.
Issue 4: Side Reactions of Starting Materials
Q4: I am observing unexpected byproducts that do not seem to be related to my desired product. What are some common side reactions of the starting materials that I should be aware of?
A4: Plausible Side Reactions
Besides incomplete reactions and polysubstitution, the starting materials themselves can undergo side reactions, leading to a complex mixture of byproducts.
-
Dimerization of 2-Aminopyridine: Under certain conditions, 2-aminopyridine can undergo self-condensation or dimerization. While not extensively reported as a major impurity in this specific synthesis, it is a known reactivity pattern for aminopyridines.
-
Self-Condensation of α-Haloketones: α-Haloketones, particularly those with enolizable protons, can undergo self-condensation reactions, especially in the presence of a base.
-
Side Reactions in Multi-Component Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction involve multiple reactive species, and side reactions between the components can occur.[7][8][9][10][11][12] For example, the aldehyde and isocyanide can react to form other products if the initial imine formation with 2-aminopyridine is slow.
Mitigation Strategies:
-
Order of Addition: In some cases, the order of addition of reagents can be critical. For instance, pre-forming the imine between 2-aminopyridine and the aldehyde before adding the third component in an MCR can sometimes minimize side reactions.
-
Purity of Starting Materials: Ensure that the starting materials are pure and free from contaminants that could catalyze side reactions.
-
Careful Control of Basicity/Acidity: The pH of the reaction mixture can significantly influence the prevalence of side reactions. Careful selection and control of any added base or acid are crucial.
Issue 5: Formation of Imidazo[1,2-a]pyridine N-oxide
Q5: My reaction is performed under oxidative conditions, and I suspect the formation of an N-oxide impurity. How can I detect and characterize this species?
A5: The Potential for N-oxide Formation
In syntheses that employ an oxidant, there is a possibility of over-oxidation of the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system to form the corresponding N-oxide. The pyridine-like nitrogen is generally more susceptible to oxidation.
Detection and Characterization of N-oxides:
-
Mass Spectrometry: The most direct way to detect an N-oxide is through mass spectrometry. The N-oxide impurity will have a molecular weight that is 16 units (the mass of an oxygen atom) higher than the desired product.
-
NMR Spectroscopy: The formation of an N-oxide will cause significant changes in the 1H and 13C NMR spectra. The protons and carbons on the pyridine ring, particularly those alpha and gamma to the N-oxide, will experience a noticeable downfield shift.
-
Chromatographic Behavior: N-oxides are generally more polar than their parent heterocycles. Therefore, on a normal-phase TLC or column, the N-oxide will have a lower Rf value.
Prevention and Removal:
-
Careful Choice of Oxidant: If an oxidant is required for the reaction, select one that is mild enough to effect the desired transformation without over-oxidizing the product.
-
Control of Oxidant Stoichiometry: Use the minimum amount of oxidant necessary to complete the reaction.
-
Reductive Work-up: If N-oxide formation is unavoidable, a mild reductive work-up (e.g., with sodium sulfite or triphenylphosphine) can sometimes be used to convert the N-oxide back to the parent imidazo[1,2-a]pyridine.
-
Chromatographic Separation: Due to the difference in polarity, column chromatography is an effective method for separating the N-oxide impurity from the desired product.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 3-aroylimidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 3-aroylimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Introduction: The Chemistry of 3-Aroylimidazo[1,2-a]pyridines
The synthesis of 3-aroylimidazo[1,2-a]pyridines is a cornerstone in the development of new therapeutic agents, owing to their diverse biological activities.[1][2][3][4] The methodologies for their synthesis are varied, often involving multi-component reactions or the use of various catalytic systems.[2] Achieving high yields and purity can be challenging due to competing side reactions and the sensitivity of the reaction to various parameters. This guide provides practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 3-aroylimidazo[1,2-a]pyridines?
There are several established routes, with the choice of starting materials being a key factor. The most prevalent methods include:
-
One-pot, three-component reactions: This approach typically involves the reaction of a 2-aminopyridine, an acetophenone, and an arylaldehyde in the presence of a catalyst.[1] This method is atom-economical and utilizes readily available precursors.[1]
-
Reaction of 2-aminopyridines with chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are versatile precursors that react with 2-aminopyridines, often catalyzed by copper or ruthenium complexes.[1][5]
-
Direct functionalization of imidazo[1,2-a]pyridines: This involves the introduction of the aroyl group at the C3 position of a pre-synthesized imidazo[1,2-a]pyridine ring.[6][7][8][9]
Q2: What is the role of the catalyst in the synthesis?
Catalysts play a crucial role in facilitating the reaction and influencing the product yield and selectivity. Both homogeneous and heterogeneous catalysts are employed.[2][10]
-
Lewis Acids (e.g., FeBr₃, FeCl₃, AlCl₃): These catalysts are often used in reactions involving aldehydes. They activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.[5][7][9][11]
-
Copper Salts (e.g., CuCl₂, CuBr, CuFe₂O₄): Copper catalysts are widely used, particularly in aerobic oxidation reactions and multi-component syntheses.[1][5][12] They can facilitate various steps in the reaction mechanism, including cyclization and oxidation.
-
Iodine (I₂): Molecular iodine can act as a catalyst, often in conjunction with an oxidant, to promote oxidative C-N bond formation.[1][13][14][15]
Q3: Why is an oxidant often required?
Many synthetic routes to 3-aroylimidazo[1,2-a]pyridines are oxidative processes. An oxidant is necessary to facilitate key steps in the reaction cascade, such as dehydrogenation to form the aromatic imidazo[1,2-a]pyridine ring system.[7][8][9]
-
Air/Oxygen (O₂): Air is an ideal "green" oxidant as it is readily available and produces no toxic byproducts.[1][7][8][9][12] Many copper- and iron-catalyzed reactions utilize atmospheric oxygen.
-
Other Oxidants (e.g., K₂S₂O₈): In some protocols, chemical oxidants are used to ensure efficient conversion.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 3-aroylimidazo[1,2-a]pyridines.
Problem 1: Low or No Product Yield
A low yield of the desired 3-aroylimidazo[1,2-a]pyridine is a common issue. The underlying cause can often be traced back to one or more of the following factors:
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Solution: Use a fresh batch of the catalyst. For Lewis acids like FeBr₃, ensure it is anhydrous as moisture can lead to deactivation. |
| Insufficient Oxidation | If the reaction is an aerobic oxidation, ensure good aeration of the reaction mixture. Solution: Perform the reaction in an open flask (with a condenser) or bubble air/oxygen through the solution. Control experiments under an inert atmosphere (e.g., argon) can confirm the necessity of an oxidant; a significant drop in yield under argon indicates that oxidation is crucial.[7][9] |
| Incorrect Reaction Temperature | The reaction temperature is a critical parameter. Solution: Optimize the temperature. For instance, in FeBr₃-catalyzed reactions with aldehydes, a temperature of around 110 °C is often optimal.[7][9] Lower temperatures may lead to incomplete reaction, while higher temperatures could promote side reactions and decomposition. |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome. Solution: Screen different solvents. For many syntheses, polar aprotic solvents like DMF or DMSO are effective.[12][16][17] However, in some cases, non-polar solvents like toluene or xylene may be preferred.[7][9] |
Experimental Protocol: Optimization of Reaction Conditions
Here is a general workflow for optimizing the reaction conditions for the synthesis of 3-aroylimidazo[1,2-a]pyridine from a 2-aminopyridine, an acetophenone, and an aldehyde.
Caption: A stepwise workflow for optimizing the synthesis of 3-aroylimidazo[1,2-a]pyridines.
Problem 2: Formation of a Major Side Product
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
Q: I am observing a significant amount of a higher molecular weight side product, especially when running the reaction under an inert atmosphere. What could this be?
A: This is a classic troubleshooting scenario. The side product is likely a 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative.[7][9]
Causality: This side product is favored in the absence of an efficient oxidation pathway.[7][9] In an inert atmosphere (like argon), the reaction between the 2-arylimidazo[1,2-a]pyridine and the aldehyde can proceed through an alkylation pathway, leading to the formation of the bis-adduct.[7][9][11] In the presence of oxygen, the aldehyde can be oxidized to a carboxylic acid intermediate, which then participates in a Friedel-Crafts-type acylation to form the desired 3-aroyl product.[7][9][11]
Solution:
-
Ensure the presence of an oxidant: As discussed in Problem 1, make sure the reaction has access to air or oxygen.
-
Modify the reaction conditions: If switching to an aerobic condition is not feasible, you may need to explore a different synthetic route that does not rely on in-situ oxidation of the aldehyde.
Caption: Competing reaction pathways under aerobic vs. inert conditions.
Problem 3: Difficulty in Product Purification
Even with a good yield, purification can be a bottleneck.
Q: My crude product is a complex mixture, and purification by column chromatography is difficult. What can I do?
A: Simplifying the crude reaction mixture is key.
-
Optimize reaction time: Over-running the reaction can lead to the formation of degradation products. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed and before significant side product formation occurs.
-
Work-up procedure: A proper aqueous work-up can remove many impurities. For example, washing the organic layer with a mild base (like saturated NaHCO₃ solution) can remove acidic byproducts.[11]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique that is often more scalable than chromatography. Experiment with different solvent systems.
-
Alternative purification methods: For challenging separations, consider preparative HPLC or supercritical fluid chromatography (SFC) if available.
Summary of Optimized Reaction Conditions
The following table summarizes typical optimized conditions for the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, a commonly employed method.[7][9]
| Parameter | Optimized Condition | Rationale |
| Catalyst | FeBr₃ (20 mol%) | Shows high efficiency among common Lewis acids.[7][9][11] |
| Solvent | Toluene | Provides a good balance of solubility and boiling point for this reaction.[7][9] |
| Temperature | 110 °C | Ensures a reasonable reaction rate without significant decomposition.[7][9] |
| Atmosphere | Air or Oxygen | Crucial for the oxidative pathway to the desired product.[7][8][9] |
| Reaction Time | 16-24 hours | Typically sufficient for completion. Monitor by TLC/LC-MS.[7][9] |
| Reactant Ratio | Aldehyde (1.5 equiv.) | Using a slight excess of the aldehyde can drive the reaction to completion.[7][9] |
By understanding the underlying chemistry and systematically troubleshooting, you can significantly improve the outcomes of your 3-aroylimidazo[1,2-a]pyridine syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. FeBr 3 -catalysed synthesis of 3-aroylimidazo[1,2- a ]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2- a ]pyridines) derivatives from 2-aryli ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05198J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 17. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
Validation & Comparative
The Strategic Advantage of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride in Modern Drug Discovery
A Comparative Guide to a Privileged Building Block
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with significant biological activity.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[3] This guide provides an in-depth technical comparison of a particularly valuable building block, 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride, against other heterocyclic synthons, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Imidazo[1,2-a]pyridine Core: A Foundation for Potent Therapeutics
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has been successfully incorporated into a number of marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3] Its rigid structure and unique electronic properties allow for specific interactions with a variety of biological targets, making it a fertile ground for the development of new chemical entities.
This compound: A Versatile and Reactive Synthon
The subject of this guide, this compound (CAS No: 957120-36-4), offers several strategic advantages for synthetic chemists. The hydrochloride salt form enhances the compound's stability and solubility, simplifying handling and formulation. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, while the bromine atom at the 8-position is the key to its synthetic versatility.
The carbon-bromine bond at the 8-position serves as a highly effective synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These palladium-catalyzed transformations are cornerstones of modern organic synthesis, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the introduction of a wide array of substituents at the 8-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Comparative Efficacy in Cross-Coupling Reactions: The Bromo Advantage
The choice of the halogen atom on a heterocyclic building block is a critical decision in a synthetic campaign, directly impacting reactivity and, consequently, reaction conditions, yields, and timelines. In palladium-catalyzed cross-coupling reactions, the reactivity of the halide generally follows the trend: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
While direct, head-to-head quantitative comparisons for this compound versus its chloro-analog are not extensively reported in the literature, the general principles of reactivity are well-established. For instance, Suzuki-Miyaura coupling reactions of bromopyridines typically proceed under milder conditions and with higher yields compared to their corresponding chloropyridine counterparts. This often translates to shorter reaction times and a broader tolerance of functional groups.
For example, a comparative study on the Suzuki coupling of 2-halopyridines demonstrated that while both chloro and bromo derivatives can be successfully coupled, the bromo-substituted pyridines generally provide higher yields in shorter reaction times under identical catalytic conditions. This enhanced reactivity of the bromo-derivative is a significant advantage in multi-step syntheses where overall yield is paramount.
Alternative Building Blocks: A Comparative Overview
While this compound offers significant advantages, other heterocyclic building blocks are also widely employed in drug discovery. A brief comparison with two other popular scaffolds, benzimidazoles and indazoles, is instructive.
Benzimidazoles: Like imidazo[1,2-a]pyridines, benzimidazoles are a privileged scaffold with a broad range of biological activities. They are structurally similar, featuring a fused imidazole ring. However, the nitrogen atom placement in the six-membered ring of the imidazo[1,2-a]pyridine provides a different electronic distribution and hydrogen bonding capacity compared to the benzene ring of benzimidazole. This can lead to distinct binding modes and pharmacological profiles. For instance, a comparative study of the anthelmintic properties of imidazo[1,2-a]pyridine carbamates and benzimidazole carbamates revealed that the imidazo[1,2-a]pyridine derivatives showed promising broad-spectrum activity.[3]
Indazoles: Indazoles are another important class of heterocyclic compounds in medicinal chemistry, known for their kinase inhibitory activity. Synthetically, functionalized indazoles can also be accessed through cross-coupling reactions. The choice between an imidazo[1,2-a]pyridine and an indazole scaffold will ultimately depend on the specific therapeutic target and the desired SAR.
The key advantage of this compound lies in the combination of a privileged core with a highly reactive and versatile synthetic handle, allowing for efficient and diverse library synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-5-methylimidazo[1,2-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-methylimidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination: Synthesis of 8-Amino-5-methylimidazo[1,2-a]pyridines
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by this compound (1 equivalent) and the amine (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Visualization of Key Processes
To further elucidate the synthetic utility of this compound, the following diagrams illustrate the key cross-coupling workflows and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion
This compound is a highly effective and versatile building block for drug discovery. Its privileged heterocyclic core, combined with the synthetically tractable 8-bromo substituent, provides a powerful platform for the rapid generation of diverse chemical libraries. The superior reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, compared to its chloro-analog, allows for milder reaction conditions and often leads to higher yields, accelerating the drug discovery process. While other heterocyclic scaffolds also hold significant promise, the unique combination of features in this compound makes it a strategic choice for researchers aiming to develop novel and potent therapeutic agents.
References
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Functionalization of 8-Bromo-5-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known drugs zolpidem and alpidem.[1] Its rigid bicyclic structure and unique electronic properties make it a "privileged" scaffold in drug discovery. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. Our focus here is on a particularly versatile building block: 8-Bromo-5-methylimidazo[1,2-a]pyridine. This substrate is pre-functionalized with a bromine atom at the C8 position—an excellent handle for cross-coupling reactions—and a methyl group at C5, leaving multiple C-H bonds on both the pyridine and imidazole rings available for direct functionalization.
This guide provides an in-depth comparison of various catalytic systems for the selective functionalization of this scaffold. We will move beyond simple protocols to explain the causality behind catalyst selection, reaction conditions, and expected outcomes, empowering researchers to make informed decisions for their synthetic campaigns.
Strategic Overview: The Duality of Reactivity
The 8-Bromo-5-methylimidazo[1,2-a]pyridine molecule presents two primary avenues for diversification:
-
Cross-Coupling at the C8-Br bond: This is the most conventional approach, leveraging the well-established power of palladium catalysis to form new carbon-carbon and carbon-heteroatom bonds.
-
Direct C-H Functionalization: A more atom-economical approach targeting the C-H bonds at positions C2, C3, C6, and C7. The choice of catalyst here is paramount for achieving regioselectivity.
Our analysis will benchmark catalysts for both strategies, providing a holistic view of the synthetic possibilities.
References
Validating Biological Activity: A Comparative Guide for Compounds Synthesized from 8-Bromo-5-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] The introduction of specific substituents, such as an 8-bromo and a 5-methyl group, can significantly modulate the compound's physicochemical properties and its interaction with biological targets, making this particular scaffold a person of interest for novel drug discovery programs.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the biological activity of novel compounds synthesized from the 8-Bromo-5-methylimidazo[1,2-a]pyridine core. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for primary and secondary screening, and present a comparative analysis of these compounds against established alternatives.
The Rationale for a Tiered Validation Approach
In early-stage drug discovery, a tiered approach to screening is crucial for efficiently identifying promising lead compounds.[6] This process typically begins with a broad, target-based primary assay to identify "hits" that interact with a specific biological molecule, often an enzyme.[7] This is followed by more complex, cell-based secondary assays that assess the compound's effect in a more physiologically relevant context.[7] This funneling approach ensures that resources are focused on compounds with the highest potential for therapeutic development.
For derivatives of the imidazo[1,2-a]pyridine scaffold, which are frequently identified as kinase inhibitors, a logical validation workflow would involve an in vitro kinase assay as the primary screen, followed by a cell viability assay as the secondary screen.[1][8]
Primary Screening: In Vitro Kinase Inhibition Assay
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes.[8][9][10] Therefore, a primary screen to assess the direct inhibitory effect of a novel 8-Bromo-5-methylimidazo[1,2-a]pyridine derivative on a specific kinase is a logical first step.
The following is a generalized protocol for a fluorescence-based in vitro kinase assay, which is a common, high-throughput method for quantifying kinase activity and inhibition.
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The detection of the phosphorylated product is achieved through a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of the kinase results in a decreased fluorescent signal.
Materials:
-
Target kinase (e.g., PI3K, Akt, mTOR)
-
Kinase-specific substrate (e.g., biotinylated peptide)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP
-
Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagents. Incubate for another period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: Read the plate using a plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a positive control (no inhibitor) and a negative control (no kinase). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Secondary Screening: Cell-Based Viability/Cytotoxicity Assay
Following the identification of potent kinase inhibitors in the primary screen, the next critical step is to assess their effect on cancer cells. A cell viability assay determines the concentration at which a compound reduces the number of viable cells in a population, providing a measure of its cytotoxicity. The MTT and MTS assays are widely used colorimetric methods for this purpose.[11][12]
Experimental Protocol: MTS Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of a test compound on the proliferation of a cancer cell line.
Principle: The MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.[11] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTS reagent containing an electron coupling reagent (e.g., PES)[12]
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of culture medium).[12]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[11]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate spectrophotometer.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating biological activity.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. accio.github.io [accio.github.io]
- 7. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Bromo-5-methylimidazo[1,2-a]pyridine Hydrochloride Derivatives
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including notable activity as anticancer, anti-inflammatory, and antiviral agents.[1][2] A significant portion of this activity stems from the scaffold's ability to effectively target the ATP-binding site of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer.
Our focus here is on derivatives of a specific parent compound: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride . While derivatization of this core structure is a proven strategy for optimizing potency and pharmacokinetic properties, it carries the inherent risk of altering the compound's selectivity profile. Cross-reactivity, or the unintended binding to off-target proteins, is a major cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[3][4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth framework for systematically evaluating the cross-reactivity of novel derivatives of 8-Bromo-5-methylimidazo[1,2-a]pyridine. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity.
Part 1: Rationale-Driven Derivative Design and Synthesis
To effectively study cross-reactivity, we must first design a focused set of derivatives that systematically probe the structure-activity relationship (SAR). The choice of each modification is not arbitrary but is intended to explore specific interactions within a kinase active site and to modulate the physicochemical properties of the parent compound.
The Parent Scaffold and Proposed Derivatives
We begin with the parent compound (PC) and propose three derivatives (DER-1, DER-2, DER-3) with strategic modifications. These modifications are designed to explore key regions of chemical space relevant to kinase binding.
Caption: Parent Compound and Proposed Derivatives for SAR Study.
-
Parent Compound (PC): this compound. Our starting point. The bromine at position 8 offers a potential vector for modification.
-
Derivative 1 (DER-1): 3-Phenyl Substitution. A C3-phenyl group is introduced to probe a hydrophobic pocket often adjacent to the ATP-binding site. This modification assesses the impact of adding a non-polar, aromatic moiety.
-
Derivative 2 (DER-2): 3-(4-aminophenyl) Substitution. This builds on DER-1 by adding an amino group to the phenyl ring. The goal is to introduce a hydrogen-bond donor/acceptor to engage with polar residues in the target's active site, potentially increasing both potency and selectivity.
-
Derivative 3 (DER-3): 8-Morpholino Substitution. The bromine at C8 is replaced with a morpholine ring. This modification is often used to enhance aqueous solubility and metabolic stability. It also explores how altering the electronics and steric bulk at this position affects the binding profile across the kinome.
General Synthetic Strategy
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through a well-established condensation reaction between a 2-aminopyridine and an α-haloketone.[6][7][8][9][10] This versatile method allows for the introduction of various substituents at the 2- and 3-positions of the heterocyclic core.
Caption: General Synthetic Route for Imidazo[1,2-a]pyridines.
Further modifications, such as the morpholine substitution in DER-3, can be achieved through subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the C8-bromo position.
Part 2: A Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-faceted approach. We advocate for a tiered workflow that moves from initial target engagement to broad kinome screening and finally to detailed biophysical validation of identified interactions. This strategy efficiently allocates resources by focusing in-depth analysis on the most relevant off-target hits.
Caption: Tiered Workflow for Cross-Reactivity Assessment.
Part 3: Detailed Experimental Methodologies
As a Senior Application Scientist, I emphasize that the integrity of your data is paramount. The following protocols are designed to be self-validating systems, incorporating necessary controls and explaining the rationale behind critical steps.
Tier 1: Primary Target Engagement via Differential Scanning Fluorimetry (DSF)
Causality: Before screening broadly, we must confirm that our derivatives directly bind to the intended primary kinase target. DSF, or Thermal Shift Assay, is an ideal method for this. It measures the change in a protein's melting temperature (Tm) upon ligand binding.[11][12][13][14] A positive shift in Tm (ΔTm) provides strong evidence of a stabilizing interaction, confirming direct physical engagement. This technique is rapid, low-cost, and requires only a standard real-time PCR instrument.[13]
Experimental Protocol: DSF
-
Reagent Preparation:
-
Protein Stock: Prepare the purified primary target kinase at 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The optimal protein concentration should be determined empirically.
-
Compound Plates: Prepare a 10 mM stock solution of PC and each derivative in 100% DMSO. Create a serial dilution series in DMSO.
-
Fluorescent Dye: Prepare a 500X stock of SYPRO Orange dye in DMSO.
-
-
Assay Setup (per 20 µL reaction in a 96-well PCR plate):
-
Prepare a master mix containing the kinase and SYPRO Orange dye in assay buffer. For each 20 µL reaction, you will need 19.8 µL of this mix (final protein concentration ~0.1-0.2 mg/mL, final dye concentration 5X).
-
Aliquot 19.8 µL of the master mix into each well of the PCR plate.
-
Add 0.2 µL of the compound dilutions (or DMSO for vehicle control) to the respective wells. The final DMSO concentration should be kept constant at 1%.
-
Seal the plate securely with optical-quality film. Centrifuge briefly to collect the contents.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence using the appropriate channel for SYPRO Orange (e.g., ROX or FAM).
-
Run a melt curve program: Increment the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_DMSO).
-
Tier 2: Broad Kinome Profiling via LanthaScreen® Eu Kinase Binding Assay
Causality: To understand the cross-reactivity profile, we must screen against a large, diverse panel of kinases. A comprehensive kinome scan is the industry standard for this.[15][16][17] The LanthaScreen® Eu Kinase Binding Assay is a robust, high-throughput TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform ideal for this purpose.[18][19] It is a competition assay where a test compound displaces a fluorescent "tracer" from the kinase's ATP pocket, leading to a decrease in the FRET signal. This allows for the determination of inhibitor affinity (IC50) across hundreds of kinases simultaneously.
Experimental Protocol: LanthaScreen® IC50 Determination
-
Reagent Preparation:
-
Kinase/Antibody Mix: Prepare a 2X working solution of the desired kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer. The specific concentrations will be target-dependent and are provided by the vendor (e.g., Thermo Fisher Scientific).[18]
-
Tracer Solution: Prepare a 2X working solution of the appropriate Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer.
-
Compound Plates: Prepare a 4X serial dilution series of the test compounds in 1X Kinase Buffer containing 4% DMSO.
-
-
Assay Procedure (per 10 µL reaction in a 384-well plate):
-
Add 2.5 µL of the 4X compound dilutions to the assay plate wells. Include "no inhibitor" (buffer + 4% DMSO) and "no enzyme" controls.
-
Add 2.5 µL of the 2X Kinase/Antibody mix to all wells except the "no enzyme" control.
-
Add 5 µL of the 2X Tracer solution to all wells. This initiates the binding reaction.
-
The final volume is 10 µL, and the final DMSO concentration is 1%.
-
-
Incubation and Plate Reading:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader. Excite at ~340 nm and measure emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" control (100% activity) and a high concentration of a known potent inhibitor or the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Tier 3: Orthogonal Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)
Causality: Hits identified in a primary screen like a kinome scan must be validated by an orthogonal, label-free method to rule out assay artifacts. Surface Plasmon Resonance (SPR) is the gold standard for this.[20][21][22][23] It provides high-quality kinetic data, including the association rate (ka) and dissociation rate (kd), which combine to give the equilibrium dissociation constant (KD). This level of detail is crucial; two compounds may have the same affinity (KD), but a slower dissociation rate (residence time) can lead to more durable pharmacological effects in vivo.
Experimental Protocol: SPR Kinetic Analysis
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified kinase onto the activated surface via amine coupling. Aim for a low to moderate immobilization density (e.g., 2000-4000 Response Units) to minimize mass transport limitations.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference channel should be prepared in the same way but without the immobilized kinase to allow for subtraction of bulk refractive index changes.
-
-
Kinetic Titration:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD.
-
Inject the compound solutions over the kinase and reference surfaces at a constant flow rate. Start with a blank buffer injection for baseline stabilization.
-
Association Phase: Monitor the change in response units (RU) as the compound binds to the immobilized kinase.
-
Dissociation Phase: After the association phase, switch back to flowing running buffer only and monitor the decrease in RU as the compound dissociates.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound compound before the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data for each injection to get the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all concentrations simultaneously to a suitable binding model (e.g., a 1:1 Langmuir model).
-
This fitting process will yield the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD = kd/ka, units M).
-
Part 4: Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for interpreting cross-reactivity profiles. The following tables present hypothetical data for our compound set, illustrating how results from each tier of the workflow can be summarized for comparative analysis.
Table 1: Tier 1 - Primary Target Engagement (DSF)
Primary Target: Kinase X
| Compound | Tm (°C) | ΔTm vs. DMSO (°C) | Interpretation |
|---|---|---|---|
| DMSO (Vehicle) | 45.2 | - | Baseline |
| PC | 48.5 | +3.3 | Moderate Binding |
| DER-1 | 50.1 | +4.9 | Strong Binding |
| DER-2 | 51.8 | +6.6 | Strongest Binding |
| DER-3 | 47.9 | +2.7 | Weaker Binding |
Analysis: The positive ΔTm values confirm that all compounds engage the primary target, Kinase X. The SAR suggests that the 3-phenyl (DER-1) and especially the 3-(4-aminophenyl) (DER-2) substitutions enhance binding, while the 8-morpholino substitution (DER-3) is slightly detrimental to binding this specific target.
Table 2: Tier 2 - Kinome Profiling (IC50, nM)
Selected kinases from a 400+ kinase panel
| Compound | Kinase X (Primary) | Kinase Y (Same Family) | Kinase Z (Different Family) |
|---|---|---|---|
| PC | 850 | 1,200 | >10,000 |
| DER-1 | 150 | 450 | 8,500 |
| DER-2 | 45 | 1,500 | >10,000 |
| DER-3 | 980 | 850 | 950 |
Analysis:
-
DER-2 shows the highest potency for the primary target (Kinase X) and excellent selectivity, with no significant activity against Kinase Y or Z. The amino group appears crucial for this selectivity.
-
DER-1 is potent but shows some cross-reactivity with the closely related Kinase Y.
-
DER-3 displays reduced potency against the primary target and a significant off-target liability with Kinase Z, indicating that the 8-morpholino group introduces a new, unfavorable binding interaction.
Table 3: Tier 3 - Orthogonal Validation (SPR Kinetics vs. Kinase X)
| Compound | ka (10⁵ M⁻¹s⁻¹) | kd (10⁻³ s⁻¹) | KD (nM) |
| DER-1 | 2.1 | 3.5 | 167 |
| DER-2 | 3.5 | 1.5 | 43 |
Analysis: The SPR data confirms the rank order of potency seen in the enzymatic assay (DER-2 > DER-1). Importantly, it reveals that DER-2's improved affinity is driven by both a faster on-rate (ka) and a slower off-rate (kd) compared to DER-1. The slower dissociation of DER-2 suggests a longer target residence time, which could translate to more sustained target inhibition in a cellular context.
Conclusion
This guide outlines a systematic, rationale-driven approach to evaluating the cross-reactivity of derivatives of this compound. By employing a tiered strategy that combines direct binding assays (DSF), broad-panel screening (LanthaScreen), and detailed kinetic analysis (SPR), researchers can build a comprehensive selectivity profile for their compounds. This multi-faceted data is critical for making informed decisions, identifying potential liabilities early, and guiding the medicinal chemistry effort toward developing potent and selective drug candidates. The causality-focused methodologies presented here provide a framework for generating high-quality, trustworthy data, ultimately accelerating the path from discovery to the clinic.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. histologix.com [histologix.com]
- 4. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 5. anapathresearch.com [anapathresearch.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 13. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioradiations.com [bioradiations.com]
- 23. drughunter.com [drughunter.com]
A Comparative Guide to the In-Vitro Evaluation of Novel 8-Bromo-5-methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Derivatives of this structure have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anti-tubercular agents.[3][4][5] The 8-bromo-5-methylimidazo[1,2-a]pyridine variant, in particular, offers a synthetically versatile starting point for the development of novel therapeutic candidates. The bromine atom at the C8 position serves as a key functional handle for introducing diverse substituents via cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the in-vitro characterization of novel compounds derived from this scaffold. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential assays to elucidate the bioactivity of these new chemical entities. The methodologies described herein are grounded in established protocols and are designed to generate robust, reproducible data to guide structure-activity relationship (SAR) studies and identify promising lead compounds for further development.
I. Assessment of Anticancer Activity
A significant body of research highlights the anticancer properties of imidazo[1,2-a]pyridine derivatives, which can exert their effects through various mechanisms, including the inhibition of kinases like PI3K, CDKs, and c-Met, or by inducing apoptosis.[1][6][7][8] A primary screening cascade for novel compounds should therefore begin with an assessment of general cytotoxicity, followed by more targeted mechanistic assays.
A. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[9] It quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic or anti-proliferative effects.[9]
-
Cell Lines: A panel of cancer cell lines representing different tumor types should be used to assess the breadth of activity. For instance, MCF-7 (breast carcinoma), A549 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma) are standard choices and have been used in the evaluation of other imidazopyridine derivatives.[3] Including a non-cancerous cell line, such as NIH/3T3 (mouse embryonic fibroblasts), is crucial for evaluating selective toxicity towards cancer cells.[3]
-
Controls: Doxorubicin or another established chemotherapeutic agent serves as a positive control, providing a benchmark for potency. A vehicle control (e.g., 0.1% DMSO) is essential to ensure the solvent used to dissolve the compounds does not affect cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the novel compounds and controls in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Incubate for 48 or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. NIH/3T3 | Selectivity Index (SI) |
| IMP-001 | 5.2 | 7.8 | 6.1 | >100 | >19.2 |
| IMP-002 | 15.6 | 22.4 | 18.9 | >100 | >6.4 |
| IMP-003 | 89.1 | >100 | 95.3 | >100 | - |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 2.5 | 5.0 |
| Vehicle | >100 | >100 | >100 | >100 | - |
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells (calculated for A549) |
B. Mechanistic Evaluation: In-Vitro Kinase Inhibition Assay
Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, a direct biochemical assay is essential to confirm this mechanism and determine selectivity.[6][8] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Kinase Target: Select a kinase relevant to the cancer types where cytotoxicity was observed. For example, if the compounds are potent against breast cancer cells, testing against cyclin-dependent kinases (CDKs) like CDK9 would be a logical step.[8]
-
Assay Format: A variety of formats are available, including luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[11] This format is highly sensitive and suitable for high-throughput screening.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate for that kinase, and ATP to a buffer solution.
-
Inhibitor Addition: Add serial dilutions of the novel compounds to the wells. Include a "no inhibitor" control and a known inhibitor for the target kinase as a positive control (e.g., AZD5438 for CDK9).[8]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP amount. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: A lower light signal indicates less ADP was produced, signifying stronger kinase inhibition. Calculate the percent inhibition relative to controls and determine the IC₅₀ value for each compound against the target kinase.
II. Evaluation of Anti-inflammatory Potential
Imidazo[1,2-a]pyridines have also been identified as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating key inflammatory signaling pathways such as NF-κB.[4][12][13]
A. Screening for Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[14][15] LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO, a key inflammatory mediator.
-
Cell Line: The RAW 264.7 murine macrophage cell line is a standard model for in-vitro inflammation studies as it reliably produces NO upon LPS stimulation.[15]
-
Assay Principle: The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15]
-
Cytotoxicity Check: It is critical to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply because the compounds are killing the cells.[15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the novel compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a "no LPS" control and an "LPS only" control.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the "LPS only" control.
B. Mechanistic Insight: NF-κB Signaling Pathway Analysis
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS.[12][16] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.[12]
-
Mechanism of Action: The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor protein IκB, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[16][17] A common method to assess pathway inhibition is to measure the phosphorylation of the p65 subunit or its nuclear translocation via Western blot or immunofluorescence.
-
Western Blot Analysis: This technique allows for the quantification of key proteins in the signaling cascade. By measuring the levels of phosphorylated p65 (p-p65) and total p65, one can directly assess the activation state of the pathway.
| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability (at IC₅₀) | Effect on p-p65 levels |
| IMP-001 | 12.5 | >95% | Strong Inhibition |
| IMP-002 | 35.2 | >95% | Moderate Inhibition |
| IMP-003 | >100 | >95% | No Inhibition |
| Dexamethasone | 8.1 | >95% | Strong Inhibition |
| Vehicle | No Inhibition | 100% | No Inhibition |
III. Assessment of Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties.[18] A standard primary screen involves determining the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of pathogenic bacteria.
A. Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
-
Bacterial Strains: A representative panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity. Including a drug-resistant strain (e.g., MRSA) can highlight compounds with potential to overcome existing resistance mechanisms.
-
Methodology: The broth microdilution method is preferred for its quantitative results (MIC value) and its suitability for testing multiple compounds simultaneously in a 96-well plate format.[19]
-
Compound Preparation: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. MRSA |
| IMP-001 | 8 | 64 | 16 |
| IMP-002 | >128 | >128 | >128 |
| IMP-003 | 32 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | 1 |
| Vehicle | >128 | >128 | >128 |
Conclusion
This guide outlines a tiered, multi-faceted approach to the in-vitro evaluation of novel 8-Bromo-5-methylimidazo[1,2-a]pyridine derivatives. By systematically assessing their anticancer, anti-inflammatory, and antimicrobial activities through a combination of primary screening and mechanism-of-action studies, researchers can efficiently identify promising lead candidates. The objective comparison of experimental data against established controls is paramount for making informed decisions in the drug discovery pipeline. The integration of these robust, validated assays will facilitate the development of new therapeutics from this versatile and promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts in Suzuki Reactions of Bromopyridines: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. For researchers in pharmaceutical and materials science, the synthesis of pyridyl-containing compounds is of paramount importance, as this motif is a cornerstone of numerous bioactive molecules and functional materials. However, the use of bromopyridines as substrates in Suzuki couplings presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1]
This guide offers a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromopyridines. By examining experimental data and delving into the mechanistic rationale behind catalyst selection, we aim to provide researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
The Challenge of Bromopyridines in Suzuki Coupling
The nitrogen atom in the pyridine ring has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature makes the C-Br bond more susceptible to oxidative addition, the initial step in the catalytic cycle. However, the lone pair of electrons on the nitrogen can also act as a ligand, coordinating to the palladium center and leading to catalyst deactivation or the formation of off-cycle intermediates.[1] This inhibitory effect can result in low yields and sluggish reaction rates.[1]
To overcome these challenges, the choice of the palladium catalyst, and particularly the ligand coordinated to it, is critical. The ideal ligand should be sufficiently electron-rich and sterically bulky to promote the key steps of oxidative addition and reductive elimination while minimizing catalyst inhibition by the pyridine nitrogen.[2]
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is largely dictated by the nature of its supporting ligand. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky biaryl phosphine ligands (Buchwald ligands), and those featuring N-heterocyclic carbenes (NHCs).
Traditional Phosphine Ligands: The Workhorse Catalyst
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are among the earliest and most widely used for Suzuki couplings. While effective for a range of substrates, their performance with challenging bromopyridines can be limited.
Table 1: Performance of Pd(PPh₃)₄ in the Suzuki Coupling of Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [3] |
| 3-Amino-5-bromopyridine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | Moderate to Good | [4] |
As the data suggests, Pd(PPh₃)₄ can provide good yields, but often requires higher catalyst loadings and longer reaction times. Its relatively smaller steric profile may not be sufficient to prevent catalyst inhibition by the pyridine nitrogen in all cases.
Buchwald Ligands: A Leap in Reactivity
The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), revolutionized palladium-catalyzed cross-coupling reactions. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps and are particularly effective for challenging substrates like bromopyridines.[2]
The increased steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, which favors the desired catalytic transformations over catalyst inhibition. The electron-rich nature of the phosphine also enhances the rate of oxidative addition.
Table 2: Performance of Buchwald Ligand-Based Catalysts in the Suzuki Coupling of Bromopyridines
| Catalyst System | Bromopyridine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 3-amino-2-chloropyridine* | 2-methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | - | [1] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [2] |
Note: While a chloropyridine, this example illustrates the high activity of the SPhos ligand system with challenging heteroaryl halides.
The use of Buchwald ligands generally leads to higher yields, shorter reaction times, and lower catalyst loadings compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands: The Modern Powerhouse
Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as exceptionally active catalysts for a wide range of cross-coupling reactions. NHCs are strong σ-donors, which enhances the electron density at the palladium center, facilitating oxidative addition. Their steric bulk also promotes reductive elimination.[2]
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly noteworthy. These air- and moisture-stable precatalysts are highly efficient for the coupling of heteroaryl halides.
Table 3: Performance of NHC-Based Catalysts in the Suzuki Coupling of Bromopyridines
| Catalyst System | Bromopyridine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [2] |
| Calixarene-supported PEPPSI-IPr | 2-chloropyridine* | Phenylboronic acid | K₃PO₄ | - | 80 | - | 98 | [5] |
Note: While a chloropyridine, this example demonstrates the high reactivity of PEPPSI-type catalysts.
The data clearly indicates that NHC-based catalysts like PEPPSI-IPr can achieve excellent yields with very short reaction times and low catalyst loadings, making them a superior choice for many applications involving bromopyridine substrates.
Mechanistic Considerations and Catalyst Selection
The choice of catalyst should be guided by a clear understanding of the Suzuki-Miyaura catalytic cycle and the specific challenges posed by bromopyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For bromopyridines, the key is to select a ligand (L) that promotes the forward reactions of this cycle while preventing the pyridine nitrogen from binding to the palladium intermediates and pulling them into unproductive pathways.
Caption: Logic diagram for selecting a palladium catalyst for Suzuki coupling of bromopyridines.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction using a modern, highly active catalyst system.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous tert-Amyl alcohol (t-AmylOH) (5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the PEPPSI-IPr catalyst, 3-bromopyridine, phenylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous t-AmylOH via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-phenylpyridine.
References
A Senior Application Scientist's Guide to Purity Assessment of Imidazo[1,2-a]pyridine Derivatives: An HPLC-Centric Approach
The Imperative of Purity in Medicinally Privileged Scaffolds
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] From anti-ulcer agents like zolimidine to anxiolytics such as alpidem, this bicyclic nitrogen-containing heterocycle is a versatile framework for drug discovery.[4][5] The synthesis of novel derivatives is a bustling area of research, with applications targeting cancer, tuberculosis, and various inflammatory conditions.[5][6][7]
However, the therapeutic promise of any synthesized compound is directly tied to its purity. Undetected impurities—ranging from residual starting materials and reagents to unforeseen by-products—can confound biological assays, introduce toxicity, and ultimately derail promising drug candidates. Therefore, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental component of scientific integrity and a prerequisite for generating reliable structure-activity relationship (SAR) data. This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of novel imidazo[1,2-a]pyridine derivatives, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method.
HPLC: The Quantitative Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry for compelling reasons: its high resolving power, sensitivity, and superb quantitative accuracy make it ideal for separating a target compound from its potential impurities.[8][9] A properly developed and validated HPLC method provides a reliable percentage purity value that is essential for the registration and release of any active pharmaceutical ingredient (API).
Causality in Method Development: A Rational Approach
Developing a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. For imidazo[1,2-a]pyridine derivatives, a reversed-phase (RP) approach is almost universally the starting point.
Step 1: Column and Mobile Phase Selection—The Core of the Separation
-
The Stationary Phase (Column): The journey begins with a C18 (octadecylsilyl) column. The imidazo[1,2-a]pyridine scaffold and its common aryl or alkyl substituents are moderately nonpolar, making them well-suited for retention and separation based on hydrophobic interactions with the C18 stationary phase.[10][11][12]
-
The Mobile Phase: A binary mobile phase is standard, consisting of:
-
Aqueous Component (Solvent A): Typically water, often acidified with 0.1% formic acid or trifluoroacetic acid (TFA). This is crucial. The nitrogen atoms in the imidazo[1,2-a]pyridine ring are basic; a low pH mobile phase protonates these sites, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Organic Modifier (Solvent B): Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
-
Elution Mode (Gradient vs. Isocratic): A gradient elution is almost always necessary for purity analysis. A typical synthesis reaction mixture contains compounds with a wide range of polarities (e.g., polar starting materials, the main product, and potentially nonpolar by-products). An isocratic method (constant mobile phase composition) would either fail to elute nonpolar impurities in a reasonable time or cause polar impurities to rush through the column unresolved from the solvent front. A gradient, which gradually increases the percentage of the organic modifier, ensures that all components are eluted as sharp, well-resolved peaks across the entire chromatogram.
Step 2: Detector Settings—Seeing the Unseen
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the most common choice. Its primary advantage is the ability to acquire full UV-Vis spectra for each peak. This is invaluable for:
-
Wavelength Optimization: The optimal detection wavelength (λmax) of the parent compound can be determined to maximize sensitivity.[9]
-
Peak Purity Analysis: By comparing spectra across a single peak, one can assess if it represents a single component or co-eluting impurities.
The Trustworthiness Mandate: Method Validation per ICH Guidelines
An unvalidated analytical method is merely an observation. A validated method is a self-validating system of proof.[13][14] For any data intended for regulatory submission or publication, validation according to the International Council for Harmonisation (ICH) guidelines is mandatory.[8][13] This process establishes through laboratory evidence that the method is suitable for its intended purpose.
Key Validation Parameters:
| Parameter | Question Answered | Typical Acceptance Criteria |
| Specificity | Can I exclusively measure the analyte in the presence of impurities? | Peak purity index > 0.995; Baseline resolution between analyte and known impurities. |
| Linearity | Is the signal directly proportional to the concentration? | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | How close is my measurement to the true value? | 98.0% to 102.0% recovery for spiked samples.[13] |
| Precision | How repeatable are my results? | Relative Standard Deviation (RSD) ≤ 2.0%.[9] |
| LOD/LOQ | What is the smallest amount I can detect and reliably quantify? | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Does the method hold up to small, deliberate changes? | System suitability parameters remain within limits when parameters (pH, temp) are varied.[9] |
A Comparative Framework: Orthogonal and Advanced Methods
Relying solely on a single analytical technique can lead to a biased view of purity. Best practice dictates the use of an orthogonal method —one that separates components based on a different chemical or physical principle—to confirm the primary result.[15]
UPLC: The Evolution of Speed and Resolution
Ultra-Performance Liquid Chromatography (UPLC) is a direct evolution of HPLC. By using columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi vs. ~6,000 psi for HPLC).[16][17]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3–5 µm | < 2 µm (typically 1.7 µm) |
| Operating Pressure | Up to ~6,000 psi | Up to ~15,000 psi or higher[17] |
| Analysis Time | 15–30 minutes (typical) | 1–5 minutes (typical)[18] |
| Resolution | Good | Excellent; sharper, narrower peaks[19] |
| Sensitivity | Good | Higher due to less peak broadening[16] |
| Solvent Consumption | Higher | Significantly lower (up to 70% reduction)[18][19] |
| Cost | Lower initial investment | Higher initial investment[16] |
Verdict: For high-throughput screening environments in drug discovery, UPLC is superior. It provides faster results with better resolution. However, for standard QC labs, a well-optimized HPLC method is often sufficient and more cost-effective.
Orthogonal Spectroscopic Techniques
-
Quantitative NMR (qNMR): This is arguably the most powerful orthogonal technique. While standard NMR is used for structural elucidation, qNMR provides a direct measure of purity without needing a specific reference standard for every impurity.[15] It relies on the principle that the signal intensity is directly proportional to the number of protons giving rise to the signal. By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined. It is mechanistically independent of chromatography, making it an ideal confirmatory tool.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While HPLC-UV tells you how much of something is there, LC-MS tells you what it is. By providing the mass-to-charge ratio of the parent compound and its impurities, MS is indispensable for identifying unknown peaks in the chromatogram.[] This is critical for understanding the reaction pathway and identifying potential degradation products.[21]
Field-Proven Experimental Protocols
Protocol: Sample Preparation for HPLC Analysis
-
Stock Solution Preparation: Accurately weigh approximately 5 mg of the synthesized imidazo[1,2-a]pyridine derivative into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). Ensure the solvent is miscible with the mobile phase.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the same solvent. This yields a stock concentration of ~0.5 mg/mL.
-
Working Solution: Perform a further dilution if necessary to bring the concentration into the linear range of the method (e.g., 0.05 mg/mL).
-
Filtration: Before injection, filter the working solution through a 0.45 µm or 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) into an HPLC vial. This step is critical to remove particulates and prevent column blockage.
Protocol: General Purpose Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD/PDA, monitoring at the λmax of the main peak (e.g., 254 nm, 280 nm) and collecting spectra from 200-400 nm.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Conclusion: An Integrated Strategy for Unimpeachable Data
Assessing the purity of novel imidazo[1,2-a]pyridine derivatives is a multi-faceted task that forms the bedrock of credible drug discovery research. While HPLC stands as the validated, quantitative cornerstone, its true power is realized when integrated into a broader analytical strategy.[14] The high-speed, high-resolution capabilities of UPLC can accelerate screening, while the orthogonal insights from qNMR and the structural identification power of LC-MS provide a comprehensive and trustworthy purity profile. By understanding the causality behind each experimental choice—from mobile phase pH to the selection of a confirmatory technique—researchers can ensure that their biological data is built upon a foundation of unimpeachable chemical integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. actascientific.com [actascientific.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. niito.kz [niito.kz]
- 21. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Imidazo[1,2-a]pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomeric Purity in Imidazo[1,2-a]pyridine Drug Candidates
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents like Zolpidem and Alpidem.[1] Its rigid, bicyclic structure is a privileged pharmacophore, offering a versatile template for designing molecules that interact with a wide range of biological targets.[2][3][4] However, the very synthetic routes that make this scaffold accessible often introduce a critical challenge: the formation of isomers.[3][5][6]
Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. For this reason, regulatory bodies worldwide, guided by standards like the ICH Q3A(R2) guideline, mandate the rigorous control and quantification of all isomeric impurities in new drug substances.[7][8][9][10][11] An uncharacterized isomer is not just an impurity; it is a potential liability that can compromise patient safety and therapeutic efficacy.
This guide provides a comparative analysis of the primary analytical techniques used to assess the isomeric purity of substituted imidazo[1,2-a]pyridines. Moving beyond a simple recitation of methods, we will explore the underlying principles of each technique, explain the rationale behind methodological choices, and provide actionable, field-proven protocols to empower you to develop robust, self-validating analytical systems.
The Challenge: Unraveling the Isomeric Complexity of Imidazo[1,2-a]pyridines
The potential for isomer formation is inherent in the synthesis of substituted imidazo[1,2-a]pyridines. Understanding the types of isomers that can arise is the first step in selecting the appropriate analytical strategy.
-
Regioisomers: These are the most common isomers encountered. They arise when substituents are placed on different positions of the bicyclic ring. For instance, the reaction of a substituted 2-aminopyridine can often yield a mixture of products, such as the 6-methyl vs. the 8-methyl derivative. These isomers typically have very similar polarities, making their separation a significant chromatographic challenge. The potency of a drug candidate can be dramatically affected by the position of a substituent; in one study, a 6-methyl analogue was found to be considerably more active against Mycobacterium tuberculosis than its 7-methyl positional isomer.[12]
-
Stereoisomers: When a chiral center is present, molecules can exist as non-superimposable mirror images called enantiomers. If the synthesis is not stereospecific, a 50:50 mixture (a racemate) is formed. Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques. More complex molecules may have multiple chiral centers, leading to diastereomers, or exhibit axial chirality (atropisomerism) due to restricted bond rotation.[13]
Comparative Analysis of Core Analytical Techniques
No single technique can resolve all isomeric purity questions. A multi-faceted approach, leveraging the strengths of chromatography and spectroscopy, is essential for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Regioisomer Analysis
HPLC is the primary tool for quantifying regioisomeric purity due to its high resolution, reproducibility, and robustness.
Expertise in Action: Column and Mobile Phase Selection The key to separating closely related regioisomers lies in exploiting subtle differences in their physicochemical properties.
-
Stationary Phase (Column):
-
C18 (Octadecylsilane): This is the universal starting point. Its nonpolar nature provides excellent retention for the aromatic imidazo[1,2-a]pyridine core through hydrophobic interactions.
-
Phenyl-Hexyl: When C18 fails to provide baseline resolution, a phenyl-based column is the logical next step. The phenyl groups on the stationary phase can induce dipole-dipole and π-π stacking interactions with the aromatic ring system of the analytes. This secondary interaction mechanism often provides the selectivity needed to resolve isomers that only differ by the position of a methyl or halogen group.
-
Pentafluorophenyl (PFP): For highly challenging separations, PFP columns offer unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them particularly effective for separating positional isomers.
-
-
Mobile Phase: A gradient of acetonitrile or methanol with water is typical. The choice of acidic modifier (e.g., formic acid or trifluoroacetic acid) is critical. It ensures the basic nitrogen atoms on the imidazo[1,2-a]pyridine ring are protonated, leading to sharp, symmetrical peak shapes and preventing undesirable interactions with the silica support.
Chiral Chromatography: Resolving Stereoisomers
To separate enantiomers, a chiral environment is required. This is achieved using columns packed with a chiral stationary phase (CSP).
Expertise in Action: HPLC vs. SFC for Chiral Separations
-
Chiral HPLC: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are exceptionally versatile and are the first choice for screening.[14] Normal-phase solvents like hexane/isopropanol are often used.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly replacing normal-phase HPLC for chiral separations. It uses supercritical CO₂ as the primary mobile phase, which offers lower viscosity and higher diffusivity than liquid solvents.
-
Why SFC? The practical benefits are significant: analyses are 3-5 times faster, solvent consumption (and cost) is drastically reduced, and column re-equilibration is almost instantaneous. This makes SFC a high-throughput, green chemistry alternative for enantiomeric excess (ee) determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While chromatography separates and quantifies, NMR spectroscopy identifies. It is the gold standard for unambiguously determining the structure of each isomer.[15][16][17]
Expertise in Action: Beyond ¹H NMR
-
¹H and ¹³C NMR: These 1D experiments provide the basic carbon-hydrogen framework.[18][19][20][21] Chemical shifts and coupling constants offer initial clues to the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons that are 2-3 bonds away. This allows for the unequivocal assignment of a substituent's position by correlating a proton on the substituent (e.g., a methyl group) to the specific carbon atom on the imidazo[1,2-a]pyridine ring to which it is attached.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space, even if they are not directly bonded. This is invaluable for differentiating regioisomers. For example, a proton on a C2-substituent will show a NOE to the H3 proton, whereas it would show an NOE to the H8 proton if it were at the C7 position, providing definitive proof of regiochemistry.
Mass Spectrometry (MS): A Sensitive Detection Tool
Mass spectrometry is typically coupled with a chromatographic inlet (LC-MS) and serves as the detector. Since isomers have the same mass, MS alone cannot differentiate them.[22] However, its high sensitivity is crucial for detecting and quantifying impurities at the low levels required by regulatory guidelines (e.g., reporting thresholds of 0.05%).[10] In some cases, tandem mass spectrometry (MS/MS), where ions are fragmented, can produce unique fragmentation patterns for different isomers, aiding in their identification.[23]
Workflow & Experimental Protocols
A systematic approach ensures that all potential isomers are identified, separated, and quantified accurately.
Integrated Isomeric Purity Workflow
Caption: Integrated workflow for isomeric purity analysis.
Protocol 1: HPLC Method for Regioisomer Purity
This protocol outlines a robust starting point for separating regioisomers of a hypothetical 2-phenyl-7-methylimidazo[1,2-a]pyridine from its 5-methyl isomer.
1. System Preparation:
-
HPLC System: A quaternary HPLC with a UV/PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
2. Sample & Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of 0.5 mg/mL.
-
Reference Standard: Prepare a solution of the main isomer (API) at 0.5 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing both the main isomer (~0.5 mg/mL) and the regioisomer impurity (~0.005 mg/mL) to verify resolution.
3. Chromatographic Run:
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 40 60 15.1 70 30 | 20.0 | 70 | 30 |
4. System Suitability & Acceptance Criteria:
-
Inject the SSS five times.
-
Resolution: The resolution between the main peak and the impurity peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the main peak must be ≤ 1.5.
-
Reproducibility: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
5. Analysis & Calculation:
-
Inject a blank (diluent), followed by the reference standard and the sample solution.
-
Calculate the percentage of the impurity using area percent normalization, assuming an equal response factor.
Protocol 2: Chiral SFC Method for Enantiomeric Excess (ee) Determination
This protocol is designed to determine the enantiomeric excess of a chiral imidazo[1,2-a]pyridine derivative.
1. System Preparation:
-
SFC System: An analytical SFC system with a PDA detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol or Ethanol).
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Flow Rate: 3.0 mL/min.
2. Sample & Standard Preparation:
-
Diluent: Methanol or Ethanol.
-
Racemic Standard: Prepare a solution of the racemic material (50:50 mixture of enantiomers) at 1.0 mg/mL. This is critical for confirming peak identity and resolution.
-
Sample Solution: Prepare the enantiomerically-enriched sample at 1.0 mg/mL.
3. Chromatographic Run:
-
Injection Volume: 2 µL.
-
Isocratic Program: 85% CO₂, 15% Methanol. (Note: This may require optimization. A screening of co-solvents and additives like diethylamine for basic compounds is standard practice).
-
Run Time: 10 minutes.
4. System Suitability & Acceptance Criteria:
-
Inject the racemic standard.
-
Resolution: The resolution between the two enantiomer peaks must be ≥ 1.5.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to each enantiomer based on the injection of the racemic standard.
-
Calculate the enantiomeric excess (% ee) as follows: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Data Summary and Interpretation
Presenting data clearly is as important as acquiring it. Tables are ideal for summarizing quantitative results from different analytical techniques.
Decision Matrix for Technique Selection
Caption: Decision tree for selecting the appropriate analytical method.
Table 1: Comparative Purity Data for a Hypothetical Batch
| Analytical Technique | Parameter Measured | Result |
| HPLC (UV, 254 nm) | Regioisomeric Purity | 99.6% (Main Isomer) |
| 5-Methyl Regioisomer | 0.25% | |
| Unknown Impurity 1 | 0.08% | |
| Unknown Impurity 2 | 0.07% | |
| Chiral SFC (UV) | Enantiomeric Excess (ee) | 99.8% ee |
| ¹H NMR (500 MHz) | Structural Confirmation | Conforms to desired 7-methyl structure |
| Residual Solvents | Acetone: 50 ppm, Heptane: <20 ppm | |
| LC-MS | Purity (by MS TIC) | 99.5% |
| Impurity Identification | Confirmed mass of 5-methyl isomer |
Conclusion
The analysis of isomeric purity for substituted imidazo[1,2-a]pyridines is a non-negotiable aspect of pharmaceutical development. A successful strategy is not built on a single technique but on the intelligent integration of orthogonal methods. High-resolution chromatography, particularly HPLC and SFC, provides the quantitative power to separate and measure isomers, while high-field NMR spectroscopy offers the definitive structural elucidation required for absolute certainty. By understanding the causality behind method selection and implementing robust, self-validating protocols, researchers can confidently ensure the safety, quality, and efficacy of these promising therapeutic agents, satisfying both scientific rigor and regulatory expectations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. chemmethod.com [chemmethod.com]
- 17. chemmethod.com [chemmethod.com]
- 18. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Comprehensive Safety & Handling Guide for 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
A Senior Application Scientist's Field-Proven Protocol for Researchers
As scientific professionals dedicated to advancing drug discovery and development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols outlined herein are synthesized from established safety data for structurally related pyridine derivatives and aim to foster a culture of proactive safety and procedural excellence within the laboratory.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough risk assessment is crucial. The primary hazards associated with this class of compounds are exposure through inhalation, skin contact, and ingestion.[2][3][4][5][6]
Engineering Controls: Your primary barrier against exposure is a properly functioning chemical fume hood.[2][7] All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified fume hood to minimize the risk of inhaling dust or vapors.[2][3] The work area should also be equipped with an accessible emergency eyewash station and a safety shower.[7][8]
Key Hazard Information (Inferred from Related Compounds):
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | ariate | Warning |
| H315 | Causes skin irritation | ariate | Warning |
| H319 | Causes serious eye irritation | ariate | Warning |
| H335 | May cause respiratory irritation | ariate | Warning |
This data is based on the hazard statements for 8-Bromoimidazo[1,2-a]pyridine hydrochloride and other related pyridine compounds.[1][9]
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][10][11] |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good chemical resistance to pyridine-based compounds.[2][10] Avoid latex gloves as they may not provide adequate protection.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against spills and contamination of personal clothing.[2][7][10] |
| Respiratory Protection | Use in a chemical fume hood is the primary control. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][11] | Prevents inhalation of the compound, which may cause respiratory irritation.[12] |
Step-by-Step Handling Protocol
This protocol provides a systematic approach to safely handle this compound from receipt to disposal.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent.
-
-
Handling in a Fume Hood:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to weigh the desired amount of the compound onto weighing paper. Avoid creating dust.
-
If preparing a solution, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
Keep the container tightly sealed when not in use.[2]
-
-
Storage:
Emergency Procedures and Disposal
Spill Response:
-
Small Spills: For a small spill, and if you are trained to do so, you can clean it up.[7]
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material such as sand or earth.[13]
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
-
Large Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.
First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3][10] Seek immediate medical attention.
-
In case of skin contact: Promptly wash the affected area with soap and plenty of water.[10][14][15] Remove any contaminated clothing. If irritation persists, seek medical advice.
-
If inhaled: Move the individual to fresh air.[14][15] If they are not breathing, provide artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Waste Disposal:
-
All waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7]
-
Dispose of the waste in accordance with all local, state, and federal regulations. Contact your EHS department for specific disposal procedures.
By adhering to these rigorous safety protocols, you contribute to a secure research environment that protects both you and your colleagues, ensuring that your valuable work can proceed without incident.
References
- 1. 1419101-42-0|8-Bromoimidazo[1,2-a]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. kishida.co.jp [kishida.co.jp]
- 9. hurawalhi.com [hurawalhi.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. carlroth.com [carlroth.com]
- 14. echemi.com [echemi.com]
- 15. IMidazo[1,2-a]pyridine, 6-broMo-5-Methyl- - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
